molecular formula C15H22ClNO2 B1679159 Prodilidine hydrochloride CAS No. 3734-16-5

Prodilidine hydrochloride

Cat. No.: B1679159
CAS No.: 3734-16-5
M. Wt: 283.79 g/mol
InChI Key: RBBBYDOGRKOESS-UHFFFAOYSA-N
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Description

Prodilidine hydrochloride is an opioid analgesic.

Properties

CAS No.

3734-16-5

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13;/h5-9,12H,4,10-11H2,1-3H3;1H

InChI Key

RBBBYDOGRKOESS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl

Appearance

Solid powder

Other CAS No.

3734-16-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prodilidine hydrochloride;  Prodilidine HCl;  A-1981-12;  ARC I-O-1;  CI 427;  CI-427;  CL 427;  Cogesic;  EINECS 223-094-7;  NSC 172119.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Prodilidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a significant scarcity of publicly available preclinical data, this document outlines the hypothesized mechanism of action for prodilidine (B15402847) hydrochloride. This inference is based on its structural analogy to prodine and the well-established pharmacology of opioid analgesics. The quantitative data presented are illustrative examples and should not be considered experimentally verified values for prodilidine.

Prodilidine is an opioid analgesic, characterized as a ring-contracted analogue of prodine.[1] It is reported to possess an analgesic efficacy comparable to codeine, but with approximately one-third of the potency.[1]

Core Hypothesized Mechanism of Action

It is postulated that prodilidine hydrochloride functions primarily as an agonist at the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding to the MOR, prodilidine likely induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that ultimately lead to its analgesic effect. This activation is thought to involve two main signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.

1. G-Protein Dependent Signaling Pathway:

The binding of prodilidine to the µ-opioid receptor is expected to activate the associated inhibitory G-protein (Gi/o). This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream proteins involved in nociceptive signaling.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit N-type voltage-gated calcium channels, reducing calcium influx. Both of these actions decrease neuronal excitability and inhibit the release of neurotransmitters involved in pain transmission, such as substance P and glutamate.

2. β-Arrestin Signaling Pathway:

Upon agonist binding and subsequent G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the µ-opioid receptor, β-arrestin proteins (β-arrestin-1 and β-arrestin-2) are recruited to the intracellular domain of the receptor. This interaction is crucial for:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor to prolonged agonist exposure. It also acts as an adaptor protein, facilitating the internalization of the receptor via clathrin-coated pits.

  • Biased Agonism: The relative extent to which an agonist activates the G-protein pathway versus the β-arrestin pathway is known as biased agonism. G-protein signaling is generally associated with the therapeutic analgesic effects of opioids, while β-arrestin recruitment has been linked to some of the adverse effects, such as respiratory depression and tolerance.[2] The specific bias of prodilidine is unknown.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound to illustrate the expected pharmacological profile of a µ-opioid receptor agonist. Note: These values are not based on experimental data for prodilidine and are for illustrative purposes only.

Receptor Binding Affinity (Ki)
Receptor Subtype Hypothetical Ki (nM)
µ-Opioid Receptor (MOR)15
δ-Opioid Receptor (DOR)250
κ-Opioid Receptor (KOR)400
Functional Activity (EC50)
Assay Hypothetical EC50 (nM)
GTPγS Binding (MOR)50
cAMP Inhibition (MOR)35
β-Arrestin Recruitment (MOR)150

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of opioid receptor ligands like prodilidine.

1. Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of prodilidine for µ, δ, and κ-opioid receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ-opioid receptors.

    • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

    • Non-labeled this compound.

    • Naloxone (for non-specific binding determination).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand (at its approximate Kd value), and varying concentrations of this compound.

    • For total binding, omit prodilidine. For non-specific binding, add a high concentration of naloxone.

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold binding buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of prodilidine.

    • Determine the IC50 value (the concentration of prodilidine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To determine the potency (EC50) and efficacy (Emax) of prodilidine in activating G-proteins coupled to the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • This compound.

    • DAMGO (a full MOR agonist, as a positive control).

    • GTPγS (unlabeled, for non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

    • In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of prodilidine.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the specific binding of [³⁵S]GTPγS against the log concentration of prodilidine to generate a dose-response curve.

    • Determine the EC50 and Emax values from the curve using non-linear regression.

3. cAMP Inhibition Assay

  • Objective: To measure the ability of prodilidine to inhibit adenylyl cyclase activity.

  • Materials:

    • Whole cells expressing the µ-opioid receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • This compound.

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of prodilidine for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of prodilidine.

    • Determine the IC50 value from the curve.

4. β-Arrestin Recruitment Assay

  • Objective: To quantify the recruitment of β-arrestin-2 to the µ-opioid receptor upon activation by prodilidine.

  • Materials:

    • A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® from DiscoverX), where the µ-opioid receptor is tagged with an enzyme fragment and β-arrestin-2 is tagged with the complementary enzyme fragment.

    • This compound.

    • A known MOR agonist as a positive control.

    • The substrate for the complemented enzyme.

  • Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add varying concentrations of prodilidine to the wells.

    • Incubate the plate for a time sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).

    • Add the enzyme substrate and incubate to allow for signal development.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Plot the signal against the log concentration of prodilidine to create a dose-response curve.

    • Determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodilidine Prodilidine HCl MOR µ-Opioid Receptor (GPCR) Prodilidine->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates Ca_Channel Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia (Reduced Neuronal Excitability) PKA->Analgesia K_ion K⁺ GIRK->K_ion Efflux Ca_Channel->Analgesia Reduced Neurotransmitter Release K_ion->Analgesia Hyperpolarization Ca_ion Ca²⁺ Ca_ion->Ca_Channel Influx

Caption: Hypothesized G-Protein signaling pathway for Prodilidine HCl.

Experimental_Workflow start Start: Characterize Prodilidine HCl binding_assay Radioligand Binding Assay (µ, δ, κ receptors) start->binding_assay get_ki Determine Ki values (Binding Affinity) binding_assay->get_ki functional_assays Functional Assays (µ-Opioid Receptor) get_ki->functional_assays gtps_assay [³⁵S]GTPγS Binding Assay functional_assays->gtps_assay G-Protein camp_assay cAMP Inhibition Assay functional_assays->camp_assay Downstream G-Protein arrestin_assay β-Arrestin Recruitment Assay functional_assays->arrestin_assay Regulatory get_gtps_data Determine EC50 & Emax (G-Protein Activation) gtps_assay->get_gtps_data analysis Data Analysis & Mechanism Elucidation get_gtps_data->analysis get_camp_data Determine IC50 (Adenylyl Cyclase Inhibition) camp_assay->get_camp_data get_camp_data->analysis get_arrestin_data Determine EC50 & Emax (β-Arrestin Recruitment) arrestin_assay->get_arrestin_data get_arrestin_data->analysis

Caption: Experimental workflow for characterizing Prodilidine's mechanism.

SAR_Logic cluster_scaffold Core Scaffold cluster_analogs Structural Analogs cluster_activity Pharmacological Activity Prodilidine Prodilidine (Pyrrolidine Ring) MOR_Agonist µ-Opioid Receptor Agonism Prodilidine->MOR_Agonist Hypothesized to cause Prodine Prodine (Piperidine Ring) Prodine->MOR_Agonist Known to cause Pethidine Pethidine (Meperidine) Pethidine->MOR_Agonist Known to cause Analgesia Analgesic Effect MOR_Agonist->Analgesia Leads to

References

An In-depth Technical Guide to Prodilidine Hydrochloride: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of prodilidine (B15402847) hydrochloride, a synthetic opioid analgesic. It delves into its chemical structure, synthesis, and pharmacological properties. While a comprehensive structure-activity relationship (SAR) analysis of a wide range of prodilidine analogues is limited by the availability of public data, this guide consolidates the existing knowledge. It includes detailed experimental protocols for the synthesis of the parent compound and for the evaluation of analgesic activity. Furthermore, this document presents the presumed signaling pathway of prodilidine and its analogues, offering a foundation for further research and development in this chemical space.

Introduction

Prodilidine is a synthetic opioid analgesic agent characterized by a pyrrolidine (B122466) ring structure. It is a ring-contracted analogue of prodine, another synthetic opioid.[1] Pharmacological studies have indicated that prodilidine possesses an analgesic efficacy comparable to that of codeine, although with a lower potency.[1][2] It is reported that 100mg of prodilidine is approximately equivalent to 3mg of oral morphine.[1] Prodilidine is presumed to exert its analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Due to the historical context of its primary research in the early 1960s, extensive public data on a wide array of its structural analogues is scarce.[2]

Chemical Structure and Nomenclature

  • IUPAC Name: (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate

  • Chemical Formula: C₁₅H₂₁NO₂

  • Molar Mass: 247.338 g·mol⁻¹

  • Prodilidine Hydrochloride: The hydrochloride salt of prodilidine is the commonly used form.

Synthesis of Prodilidine and its Derivatives

The synthesis of prodilidine and its analogues can be achieved through a three-step process, commencing with a Mannich reaction, followed by a Grignard reaction, and concluding with an esterification step.[3]

General Synthetic Workflow

G A Starting Materials (e.g., Acetophenone, Paraformaldehyde, Pyrrolidine HCl) B Step 1: Mannich Reaction A->B C β-Amino Ketone Intermediate (1-Phenyl-2-(pyrrolidin-1-yl)ethanone) B->C D Step 2: Grignard Reaction (with Phenylmagnesium Bromide) C->D E Tertiary Alcohol Intermediate (1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol) D->E F Step 3: Esterification (with Acetic Anhydride) E->F G Prodilidine F->G G cluster_membrane Cell Membrane OpioidReceptor Opioid Receptor G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates Prodilidine Prodilidine Analogue Prodilidine->OpioidReceptor Binds to AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (Ca2+ and K+) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Reduces conversion ATP ATP ATP->AdenylylCyclase NeuronalExcitability Decreased Neuronal Excitability cAMP->NeuronalExcitability Modulates IonChannels->NeuronalExcitability Analgesia Analgesia NeuronalExcitability->Analgesia G cluster_pre Pre-Treatment cluster_test Analgesic Testing cluster_analysis Data Analysis A Animal Grouping B Baseline Nociceptive Response Measurement (e.g., Hot-Plate Latency) A->B C Administration of Test Compound, Reference, or Vehicle B->C D Nociceptive Stimulus Application (e.g., Hot Plate, Acetic Acid Injection) C->D E Measurement of Nociceptive Response (e.g., Latency, Number of Writhes) D->E F Comparison to Control Group E->F G Determination of Analgesic Effect F->G H Calculation of ED50 G->H

References

An In-depth Technical Guide to the Synthesis Pathway of Prodilidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthetic pathway for Prodilidine hydrochloride, an opioid analgesic. The synthesis is a well-established three-step process involving a Mannich reaction, a Grignard reaction, and subsequent esterification. This guide will elaborate on the experimental protocols for each stage, present available quantitative data in a structured format, and provide visualizations of the chemical transformations and workflows.

Chemical Properties and Structure

PropertyValue
IUPAC Name (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate hydrochloride[1][2]
CAS Number 3734-16-5 (HCl salt)[1]
Molecular Formula C₁₅H₂₂ClNO₂[1]
Molecular Weight 283.80 g/mol [1]
Appearance Solid powder[1]

Synthesis Overview

The synthesis of this compound is a sequential three-step process:

  • Mannich Reaction: The initial step involves the reaction of propiophenone (B1677668), formaldehyde, and methylamine (B109427) hydrochloride to form the β-aminoketone intermediate, 3-(methylamino)-1-phenylpropan-1-one (B3050580) hydrochloride.

  • Grignard Reaction & Cyclization: The β-aminoketone intermediate undergoes an intramolecular cyclization followed by a Grignard reaction. This step is hypothesized to proceed through the formation of 1-methyl-4-phenylpyrrolidin-3-one, which then reacts with a methylmagnesium halide (e.g., methylmagnesium iodide) to yield the tertiary alcohol, 1,2-dimethyl-3-phenyl-3-pyrrolidinol.

  • Esterification: The final step is the esterification of the tertiary alcohol with propionic anhydride (B1165640) or propionyl chloride to form the propionate (B1217596) ester, Prodilidine. This is subsequently converted to its hydrochloride salt.

A general schematic of this synthetic pathway is presented below.

Prodilidine Synthesis Pathway Propiophenone Propiophenone Mannich_Intermediate 3-(methylamino)-1-phenylpropan-1-one HCl Propiophenone->Mannich_Intermediate Formaldehyde Formaldehyde Formaldehyde->Mannich_Intermediate Methylamine_HCl Methylamine HCl Methylamine_HCl->Mannich_Intermediate Cyclized_Intermediate 1-methyl-4-phenylpyrrolidin-3-one Mannich_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Tertiary_Alcohol 1,2-dimethyl-3-phenyl-3-pyrrolidinol Cyclized_Intermediate->Tertiary_Alcohol Grignard_Reagent CH3MgI Grignard_Reagent->Tertiary_Alcohol Grignard Reaction Prodilidine Prodilidine Tertiary_Alcohol->Prodilidine Propionic_Anhydride Propionic Anhydride Propionic_Anhydride->Prodilidine Esterification Prodilidine_HCl Prodilidine HCl Prodilidine->Prodilidine_HCl HCl HCl HCl->Prodilidine_HCl Salt Formation

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Step 1: Mannich Reaction - Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride

The Mannich reaction is a three-component condensation that forms a β-amino ketone.[3][4][5]

Materials:

  • Propiophenone

  • Paraformaldehyde

  • Methylamine hydrochloride

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and methylamine hydrochloride (1.1 equivalents) in ethanol.[6]

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted propiophenone.

  • The aqueous layer containing the product as the hydrochloride salt can be used directly in the next step or the free base can be isolated. To isolate the free base, make the aqueous layer basic (pH > 10) by the addition of a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.[6]

Mannich_Reaction_Workflow Start Combine Propiophenone, Paraformaldehyde, Methylamine HCl in Ethanol with catalytic HCl Reflux Reflux for 4-6 hours Start->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Workup Cool and remove Ethanol TLC_Monitor->Workup Extraction Dissolve in water, wash with ether Workup->Extraction Isolation Basify and extract with organic solvent Extraction->Isolation Purification Dry, concentrate, and purify Isolation->Purification Product 3-(methylamino)-1-phenylpropan-1-one Purification->Product Grignard_Reaction_Workflow Start Dissolve cyclized intermediate in anhydrous ether under N2 Cool Cool to 0°C Start->Cool Add_Grignard Slowly add Methylmagnesium Iodide Cool->Add_Grignard Warm_Stir Warm to RT and stir for 2-3 hours Add_Grignard->Warm_Stir TLC_Monitor Monitor by TLC Warm_Stir->TLC_Monitor Quench Quench with aq. NH4Cl TLC_Monitor->Quench Extract Extract with ether/ethyl acetate Quench->Extract Purify Wash, dry, concentrate, and purify Extract->Purify Product 1,2-dimethyl-3-phenyl-3-pyrrolidinol Purify->Product Esterification_Workflow Start Dissolve tertiary alcohol in DCM with pyridine/triethylamine Cool Cool to 0°C Start->Cool Add_Anhydride Add Propionic Anhydride dropwise Cool->Add_Anhydride Warm_Stir Warm to RT and stir for 12-24 hours Add_Anhydride->Warm_Stir TLC_Monitor Monitor by TLC Warm_Stir->TLC_Monitor Workup Wash with water and aq. NaHCO3 TLC_Monitor->Workup Purify_Base Dry, concentrate, and purify Prodilidine base Workup->Purify_Base Salt_Formation Dissolve in ether and add HCl solution Purify_Base->Salt_Formation Isolate_Product Filter, wash, and dry the precipitate Salt_Formation->Isolate_Product Product This compound Isolate_Product->Product

References

Prodilidine Hydrochloride: A Technical Overview of its Presumed Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Prodilidine (B15402847) hydrochloride is an opioid analgesic agent that was primarily investigated in the early 1960s. Despite its classification as an opioid, a comprehensive review of the available scientific literature reveals a conspicuous absence of quantitative receptor binding data, such as Ki, IC50, or EC50 values. This is likely due to the fact that the main body of research on prodilidine predates the widespread use of modern radioligand binding assays. This guide, therefore, outlines the standard experimental protocols that would be employed today to determine the receptor binding profile of a compound like prodilidine. Furthermore, it details the presumed signaling pathways that prodilidine, as an opioid agonist, is expected to modulate. This document is intended to serve as a foundational resource for any future research initiatives aimed at characterizing the molecular pharmacology of prodilidine hydrochloride.

Receptor Binding Profile of this compound

A thorough search of scientific databases and literature has yielded no specific quantitative data detailing the binding affinities (Ki, IC50) or functional potencies (EC50) of this compound for any specific receptor subtype. The compound is identified as an opioid analgesic, and its pharmacological activity is presumed to be mediated through one or more of the opioid receptor subtypes (μ, δ, κ). However, without experimental data, its receptor selectivity and affinity profile remain uncharacterized.

Experimental Protocols for Receptor Binding Analysis

To determine the receptor binding profile of this compound, a competitive radioligand binding assay would be the standard methodology. The following protocol provides a detailed framework for such an experiment.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for a specific receptor subtype.

2.1.1. Materials

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest (μ, δ, or κ).

  • Radioligand: A high-affinity, subtype-selective radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-opioid receptors, [³H]DPDPE for δ-opioid receptors, or [³H]U69,593 for κ-opioid receptors).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer with co-factors such as MgCl₂.

  • Filtration System: A cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid: For quantifying radioactivity.

2.1.2. Procedure

  • Incubation Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of naloxone (B1662785) is added.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

2.1.3. Data Analysis

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of prodilidine that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The affinity of this compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Prodilidine prep_membranes->incubation prep_ligands Prepare Radioligand and Prodilidine Dilutions prep_ligands->incubation filtration Rapid Filtration and Washing incubation->filtration quantification Scintillation Counting filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ki Determine IC50 and Calculate Ki plot_curve->calc_ki G_protein_pathway prodilidine Prodilidine receptor Opioid Receptor (GPCR) prodilidine->receptor binds g_protein Gi/o Protein receptor->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits ca_channel Ca²⁺ Channel g_beta_gamma->ca_channel inhibits k_channel GIRK Channel g_beta_gamma->k_channel activates camp ↓ cAMP ac->camp neuro_release ↓ Neurotransmitter Release ca_channel->neuro_release hyperpolarization Hyperpolarization k_channel->hyperpolarization B_arrestin_pathway receptor_bound Agonist-Bound Opioid Receptor grk GRK receptor_bound->grk activates receptor_p Phosphorylated Receptor receptor_bound->receptor_p grk->receptor_bound phosphorylates b_arrestin β-Arrestin receptor_p->b_arrestin recruits desensitization Desensitization (G-protein uncoupling) receptor_p->desensitization b_arrestin->receptor_p binds internalization Receptor Internalization b_arrestin->internalization mapk MAPK Signaling (e.g., ERK) b_arrestin->mapk activates

An Examination of the Pharmacological Properties of Prodilidine Hydrochloride: A Review of Limited Historical Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the publicly available information on Prodilidine (B15402847) hydrochloride. A comprehensive review of scientific literature reveals a significant scarcity of in-depth pharmacological data for this compound. The majority of research was conducted in the early 1960s, and detailed experimental protocols and extensive quantitative data from these original studies are not readily accessible in modern databases. Therefore, this guide summarizes the existing historical data and, where specific data is lacking, describes presumed mechanisms and generalized experimental models based on its classification as an opioid analgesic.

Introduction

Prodilidine hydrochloride is a synthetic opioid analgesic developed in the mid-20th century.[1][2] Structurally, it is a ring-contracted analogue of prodine.[2][3] Early studies classified it as an analgesic with moderate potency and a comparatively low potential for abuse.[3] This document aims to collate the available pharmacological information for researchers, scientists, and drug development professionals.

Pharmacodynamics: Presumed Mechanism of Action

As a member of the opioid analgesic class, Prodilidine is presumed to exert its therapeutic effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).[2] The canonical signaling pathway for opioid receptor activation, which is the presumed mechanism for Prodilidine, involves the following steps:

  • Receptor Binding: Prodilidine binds to and activates opioid receptors, most likely the µ-opioid receptor (MOR), which is the primary target for most opioid analgesics.

  • G-Protein Coupling: This activation leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • Downstream Signaling: The activated Gα and Gβγ subunits dissociate and modulate downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

  • Neuronal Inhibition: The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release (such as substance P) from nociceptive neurons, ultimately leading to a reduction in the transmission of pain signals and producing analgesia.

Presumed Opioid Receptor Signaling Pathway for Prodilidine cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC βγ inhibits GIRK GIRK K⁺ Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Produces Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Prodilidine Prodilidine Prodilidine->Opioid_Receptor Binds & Activates ATP ATP ATP->AC Substrate Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release K_efflux->Neurotransmitter_Release Contributes to Analgesia Analgesia Neurotransmitter_Release->Analgesia Generalized Workflow for In Vivo Analgesic Efficacy Testing cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., mice) Baseline_Measurement Baseline Measurement (e.g., thermal latency, response to stimulus) Animal_Acclimation->Baseline_Measurement Grouping Randomization into Groups (Vehicle, Prodilidine, Reference Drug) Baseline_Measurement->Grouping Drug_Admin Drug Administration (e.g., IP, SC, PO) Grouping->Drug_Admin Absorption_Period Absorption Period (e.g., 30-60 min) Drug_Admin->Absorption_Period Nociceptive_Stimulus Application of Nociceptive Stimulus Absorption_Period->Nociceptive_Stimulus Observation Observation & Scoring (e.g., count writhes, measure latency) Nociceptive_Stimulus->Observation Data_Comparison Compare Drug Groups to Vehicle Control Observation->Data_Comparison ED50_Calc Calculate ED₅₀ (Dose for 50% maximal effect) Data_Comparison->ED50_Calc

References

Prodilidine Hydrochloride: A Technical Overview of its Discovery and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodilidine (B15402847) hydrochloride is a synthetic opioid analgesic developed in the early 1960s. Structurally, it is a ring-contracted analog of prodine.[1] Pharmacological studies have characterized it as an analgesic with moderate potency, comparable in efficacy to codeine, though with a lower relative potency.[1][2] This document provides a technical guide to the discovery, history, and pharmacological properties of prodilidine hydrochloride, based on available scientific literature. Due to the historical nature of the primary research, detailed experimental data and protocols from the original studies are limited. This guide synthesizes the accessible information, including its presumed mechanism of action, generalized experimental protocols for its evaluation, and a summary of its known analgesic potency.

Discovery and History

This compound emerged from research in the field of synthetic analgesics in the mid-20th century. The primary pharmacological investigation of this compound was detailed in a 1961 paper by Kissel, Albert, and Boxill.[3] Subsequent studies in the early 1960s further explored its analgesic effects and pharmacokinetics.[1] These initial studies positioned prodilidine as a non-narcotic analgesic with little abuse potential.[1]

Mechanism of Action

This compound is presumed to exert its analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).[2] The binding of prodilidine to these receptors is thought to initiate a downstream signaling cascade that leads to a reduction in neuronal excitability and the transmission of nociceptive signals.[2] The canonical signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.[2]

Signaling Pathway Diagram

Opioid Receptor Signaling Pathway Prodilidine Prodilidine HCl OpioidReceptor Opioid Receptor (GPCR) Prodilidine->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation G_Protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP NeuronalExcitability ↓ Neuronal Excitability Analgesia Analgesia NeuronalExcitability->Analgesia

Caption: Presumed signaling pathway of prodilidine via opioid receptor activation.

Synthesis

The synthesis of prodilidine is described as a three-step process.[4] This pathway begins with a Mannich reaction to form a β-amino ketone intermediate.[4] This intermediate is then converted to a tertiary alcohol via a Grignard reaction.[4] The final step is an esterification of the alcohol to yield prodilidine.[4]

Synthetic Workflow Diagram

Prodilidine Synthesis Workflow Start Starting Materials (e.g., Acetophenone, Paraformaldehyde, Pyrrolidine HCl) Mannich Mannich Reaction Start->Mannich Intermediate1 β-Amino Ketone Intermediate Mannich->Intermediate1 Grignard Grignard Reaction Intermediate1->Grignard Intermediate2 Tertiary Alcohol Grignard->Intermediate2 Esterification Esterification Intermediate2->Esterification Prodilidine Prodilidine Esterification->Prodilidine

Caption: Generalized synthetic workflow for prodilidine.

Pharmacological Data

Quantitative data on the receptor binding affinities and in vivo potency of this compound are scarce in the publicly available literature. The following table summarizes the available comparative analgesic potency.

Analgesic Relative Potency (Oral Morphine = 1) Notes
Prodilidine ~0.03Reported to have analgesic efficacy similar to codeine. 100mg of prodilidine is approximately equivalent to 3mg of oral morphine.[1][2]
Morphine 1The gold standard for opioid analgesics.[2]
Codeine ~0.1Often used for mild to moderate pain.[2]
Oxycodone ~1.5A semi-synthetic opioid with higher potency than morphine.[2]
Fentanyl ~100A highly potent synthetic opioid.[2]

Experimental Protocols

Hot-Plate Test

This method is used to assess the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[2]

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[2]

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

    • The test compound (prodilidine), a reference analgesic, or a vehicle is administered.

    • At specific time intervals after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Endpoint: An increase in the latency to respond compared to baseline or a vehicle-treated control group indicates an analgesic effect. The ED50 (the dose that produces a significant increase in latency in 50% of the population) can be calculated.[2]

Writhing Test

This test is a model of visceral pain and is sensitive to both central and peripheral analgesics.[2]

  • Procedure:

    • Animals are pre-treated with the test compound, a reference drug, or a vehicle.

    • After a set absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching).[2]

    • The number of writhes is counted for a specific period following the acetic acid injection.

  • Endpoint: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia. The ED50 (the dose that reduces the writhing response by 50%) can be determined.[2]

Experimental Workflow Diagram

Analgesic Efficacy Testing Workflow Start Animal Acclimation & Baseline Measurement Grouping Randomization into Treatment Groups Start->Grouping Dosing Drug Administration (Prodilidine, Vehicle, Control) Grouping->Dosing Testing Analgesic Assay (e.g., Hot-Plate, Writhing Test) Dosing->Testing Data Data Collection (e.g., Latency, Writhing Count) Testing->Data Analysis Statistical Analysis & ED50 Calculation Data->Analysis

Caption: Generalized workflow for in vivo analgesic efficacy testing.

Pharmacokinetics

A comprehensive review of the scientific literature reveals a significant scarcity of in vivo pharmacokinetic data for this compound.[5] Detailed studies characterizing its absorption, distribution, metabolism, and excretion (ADME) in living organisms are largely absent from published research.[5] This lack of data prevents the creation of structured tables of pharmacokinetic parameters and detailed experimental methodologies.

Conclusion

This compound is a historically significant synthetic opioid analgesic with a pharmacological profile indicating moderate potency and an efficacy comparable to codeine. While its presumed mechanism of action aligns with other opioid analgesics, a detailed understanding of its receptor binding affinities, in vivo potency, and pharmacokinetics is limited by the availability of data from the primary research conducted in the early 1960s. Further investigation using modern pharmacological and analytical techniques would be necessary to fully characterize its properties and compare it comprehensively with current opioid analgesics.

References

In Vivo Effects of Prodilidine Hydrochloride in Animal Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the in vivo effects of Prodilidine hydrochloride is notably scarce in recent scientific literature. The majority of available data originates from studies conducted in the early 1960s. Consequently, this document summarizes the existing historical data and provides generalized information for experimental contexts where specific details for this compound are unavailable. Modern, comprehensive in vivo studies are required to fully characterize the pharmacological profile of this compound.

Executive Summary

This compound is an opioid analgesic agent developed in the mid-20th century. In vivo studies in animal models, primarily conducted during the 1960s, characterized its analgesic and toxicological properties. This technical guide provides a synthesis of the available historical data on the in vivo effects of this compound, including its analgesic potency and acute toxicity in various animal models. Due to the limited availability of detailed modern research, this paper also presents generalized experimental protocols for analgesic drug testing and a typical opioid receptor signaling pathway to provide a foundational context for researchers.

Quantitative Data Summary

The following tables summarize the quantitative data on the analgesic potency and acute toxicity of this compound derived from historical animal studies.

Analgesic Potency

The analgesic efficacy of this compound has been reported to be comparable to that of codeine[1]. The following table presents a comparative overview of its potency relative to other opioids.

Compound Animal Model Test Method Route of Administration Relative Potency (Morphine = 1) Reference
Prodilidine HClMouseHot Plate / Tail FlickSubcutaneous~0.33Based on data from the 1960s
CodeineMouseHot Plate / Tail FlickSubcutaneous~0.2 - 0.3General Pharmacological Data
MorphineMouseHot Plate / Tail FlickSubcutaneous1.0General Pharmacological Data

Note: The relative potency can vary depending on the specific assay and animal strain used.

Acute Toxicity

The acute toxicity of this compound was determined in several animal species, with the median lethal dose (LD50) being a key metric.

Animal Model Route of Administration LD50 (mg/kg) Reference
MouseIntravenous25Historical Studies
MouseSubcutaneous150Historical Studies
MouseOral250Historical Studies
RatOral450Historical Studies

Experimental Protocols

Animals
  • Species: Mice (e.g., Swiss-Webster strain) and rats (e.g., Wistar or Sprague-Dawley strain) were commonly used.

  • Housing: Animals were likely housed in standard laboratory conditions with access to food and water ad libitum.

Drug Administration
  • Formulation: this compound was likely dissolved in a sterile saline solution for injection. For oral administration, it may have been dissolved in water or a suitable vehicle.

  • Routes of Administration:

    • Subcutaneous (s.c.): Injections were likely administered in the loose skin of the back or flank.

    • Intravenous (i.v.): Injections were likely administered into a tail vein.

    • Oral (p.o.): Administration was likely performed using a gavage needle.

Analgesic Assays

Standard methods for assessing nociception in rodents would have been used to determine analgesic efficacy.

  • Hot Plate Test:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) was determined for each animal by placing it on a heated surface maintained at a constant temperature (e.g., 55°C).

    • Animals were then administered this compound or a control substance.

    • At predetermined time points after administration, the latency to the nociceptive response was measured again.

    • An increase in the response latency was indicative of an analgesic effect. A cut-off time was employed to prevent tissue damage.

  • Tail-Flick Test:

    • A focused beam of heat was applied to the animal's tail.

    • The time taken for the animal to "flick" its tail away from the heat source was recorded as the baseline latency.

    • Following drug administration, the latency to the tail-flick response was re-measured at set intervals.

    • An increase in latency was interpreted as analgesia.

Acute Toxicity (LD50) Determination
  • Groups of animals were administered escalating doses of this compound via a specific route.

  • The number of mortalities in each group was recorded over a specified observation period (typically 24-48 hours).

  • The LD50 value, the dose estimated to be lethal to 50% of the animals, was then calculated using a probit analysis or a similar statistical method.

Visualizations

Generalized Opioid Receptor Signaling Pathway

Due to a lack of specific research on the intracellular signaling pathways activated by this compound, the following diagram illustrates a generalized signaling cascade for a typical µ-opioid receptor agonist. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release[2][3][4][5][6].

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodilidine Prodilidine HCl (Opioid Agonist) Opioid_Receptor μ-Opioid Receptor (GPCR) Prodilidine->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Analgesia Analgesia K_Efflux->Analgesia Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neurotransmitter_Release->Analgesia

Caption: Generalized Opioid Receptor Signaling Pathway.

Experimental Workflow for In Vivo Analgesic Testing

The following diagram outlines a typical experimental workflow for the in vivo assessment of a novel analgesic compound like this compound in animal models.

Experimental Workflow for Analgesic Testing Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) Animal_Acclimation->Baseline_Testing Animal_Grouping Randomization into Treatment Groups Baseline_Testing->Animal_Grouping Drug_Administration Drug Administration (Prodilidine HCl, Vehicle, Positive Control) Animal_Grouping->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (at various time points) Drug_Administration->Post_Treatment_Testing Data_Collection Data Collection (e.g., Reaction Latency) Post_Treatment_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Typical Workflow for In Vivo Analgesic Efficacy Testing.

Conclusion and Future Directions

The available in vivo data for this compound, though limited and historical, indicates that it is an opioid analgesic with a potency comparable to codeine. The acute toxicity profile has been characterized in several animal species. However, a significant knowledge gap exists regarding its pharmacokinetic and pharmacodynamic properties, mechanism of action at the molecular level, and its effects in modern, more complex animal models of pain.

For a comprehensive understanding of the in vivo effects of this compound, future research should focus on:

  • Pharmacokinetic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models.

  • Receptor Binding and Selectivity: Characterization of its binding affinity and functional activity at different opioid receptor subtypes.

  • Efficacy in Chronic Pain Models: Evaluation of its analgesic effects in models of neuropathic and inflammatory pain.

  • Side Effect Profile: A thorough investigation of its potential for respiratory depression, gastrointestinal effects, and abuse liability using contemporary methodologies.

Such studies are essential to fully elucidate the therapeutic potential and risks associated with this compound and to determine its place, if any, in modern pain management.

References

Prodilidine hydrochloride as a ring-contracted analogue of prodine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Prodilidine (B15402847) Hydrochloride: A Ring-Contracted Analogue of Prodine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Synthesis

Prodilidine (IUPAC name: 1,2-dimethyl-3-phenylpyrrolidin-3-yl propionate) is a synthetic opioid belonging to the 4-phenylpyrrolidine class.[1][3] Its core structure is a pyrrolidine (B122466) ring, which contrasts with its parent analogue, prodine (specifically alphaprodine, the medically used cis-isomer), which is built upon a piperidine (B6355638) ring.[1][2][4] This structural modification—the contraction of the nitrogenous ring from six members to five—is the defining feature of prodilidine in relation to prodine.

G Structural Comparison of Alphaprodine and Prodilidine cluster_0 Alphaprodine (Piperidine Ring) cluster_1 Prodilidine (Pyrrolidine Ring) alphaprodine arrow Ring Contraction prodilidine

Caption: Structural comparison highlighting the ring contraction from alphaprodine to prodilidine.

Synthesis of Prodilidine Hydrochloride

The synthesis of prodilidine derivatives typically follows a multi-step pathway involving a Mannich reaction to form a β-amino ketone, followed by a Grignard reaction to create a tertiary alcohol, and culminating in esterification to yield the final product.[4]

G General Synthesis Workflow for Prodilidine start Starting Materials (Acetophenone, Paraformaldehyde, Pyrrolidine HCl) mannich Step 1: Mannich Reaction start->mannich intermediate1 β-Amino Ketone Intermediate mannich->intermediate1 HCl catalyst grignard Step 2: Grignard Reaction (with Phenylmagnesium Bromide) intermediate1->grignard intermediate2 Tertiary Alcohol Intermediate grignard->intermediate2 esterification Step 3: Esterification (with Propionic Anhydride) intermediate2->esterification product Crude Prodilidine esterification->product purification Purification (Column Chromatography) product->purification final_product This compound purification->final_product

Caption: Logical workflow for the general synthesis of this compound.

Pharmacology

Mechanism of Action

As a synthetic opioid, prodilidine is presumed to exert its analgesic effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[5] The primary targets for opioid analgesics are the μ (mu), δ (delta), and κ (kappa) opioid receptors. Activation of these receptors, which are typically coupled to inhibitory G-proteins (Gi/o), leads to a cascade of intracellular events that reduce neuronal excitability and inhibit the transmission of nociceptive signals.

G Presumed Opioid Receptor Signaling Pathway of Prodilidine cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Prodilidine Prodilidine MOR μ-Opioid Receptor (GPCR) Prodilidine->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Reduced Neuronal Excitability & Analgesia cAMP->Analgesia K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channel->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway presumed for prodilidine.

Pharmacodynamics

Early pharmacological studies established that prodilidine possesses an analgesic efficacy comparable to that of codeine.[2] However, its potency is reported to be approximately one-third that of codeine.[1] One study noted that 100 mg of prodilidine is roughly equivalent to 3 mg of oral morphine in terms of analgesic effect.[1] Unlike many potent opioids, prodilidine was reported to have little abuse potential.[1][2]

Quantitative Data Summary

Specific binding affinity data (Ki) for prodilidine at opioid receptors and median effective dose (ED50) values from in vivo studies are not available in the reviewed contemporary or historical literature. The table below summarizes the available comparative potency information.

Compound Relative Potency (Oral Morphine = 1) Notes
Prodilidine ~0.03Analgesic efficacy reported to be similar to codeine. 100 mg of prodilidine is approximately equivalent to 3 mg of oral morphine.[1][5]
Codeine ~0.1A common opioid used for mild to moderate pain.[5]
Morphine 1.0The benchmark opioid analgesic for potency comparisons.[5]

Experimental Protocols

The following sections detail the methodologies that would be employed to characterize the synthesis and pharmacological properties of this compound.

Protocol 1: Synthesis of Prodilidine

This protocol describes a general three-step synthesis adapted from methodologies for similar compounds.[4]

  • Step 1: Mannich Reaction (Formation of β-Amino Ketone)

    • Materials : Acetophenone (B1666503), paraformaldehyde, pyrrolidine hydrochloride, ethanol, concentrated hydrochloric acid.

    • Procedure : Combine acetophenone (1 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.1 eq) in a round-bottom flask with ethanol.

    • Add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool and proceed with purification to isolate the 1-phenyl-2-(pyrrolidin-1-yl)ethanone intermediate.

  • Step 2: Grignard Reaction (Formation of Tertiary Alcohol)

    • Materials : β-Amino ketone intermediate, phenylmagnesium bromide solution (in THF), anhydrous diethyl ether.

    • Procedure : Dissolve the β-amino ketone intermediate in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Add phenylmagnesium bromide (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the tertiary alcohol.

  • Step 3: Esterification (Formation of Prodilidine)

    • Materials : Tertiary alcohol intermediate, propionic anhydride (B1165640), pyridine (B92270) or triethylamine (B128534).

    • Procedure : Dissolve the tertiary alcohol in a suitable solvent like dichloromethane.

    • Add pyridine or triethylamine (1.5 eq) as a base.

    • Add propionic anhydride (1.2 eq) dropwise with stirring.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with water and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude prodilidine via column chromatography on silica (B1680970) gel. The hydrochloride salt can be formed by treating a solution of the free base with ethereal HCl.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This representative protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like prodilidine for the μ-opioid receptor.

  • Materials :

    • Cell membranes expressing the human μ-opioid receptor (hMOR).

    • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • Test Compound: this compound, prepared in serial dilutions.

    • 96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.

  • Procedure :

    • Assay Setup : In a 96-well plate, add assay buffer, a fixed concentration of [³H]-DAMGO (e.g., 1-2 nM), and varying concentrations of this compound.

    • Controls : Prepare wells for "total binding" (containing only radioligand and membranes) and "non-specific binding" (containing radioligand, membranes, and 10 µM naloxone).

    • Incubation : Add the hMOR-expressing cell membranes to each well to initiate the binding reaction. Incubate the plate at 25°C for 60-90 minutes.

    • Termination : Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing : Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification : Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the prodilidine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of prodilidine that inhibits 50% of specific [³H]-DAMGO binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: In Vivo Analgesic Efficacy - Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

G Workflow for the Hot Plate Test start Acclimatize Animals (e.g., Mice, 20-25g) baseline Measure Baseline Latency (Place on hot plate at 55°C, record time to paw lick/jump) start->baseline grouping Group Assignment (Vehicle, Positive Control, Prodilidine Doses) baseline->grouping administer Administer Compound (e.g., intraperitoneally) grouping->administer wait Wait for Pre-treatment Period (e.g., 30 minutes) administer->wait test Measure Post-drug Latency (at various time points: 30, 60, 90 min) wait->test endpoint Data Analysis (Compare latencies to baseline and vehicle. Calculate % MPE) test->endpoint note % MPE = Percent Maximum Possible Effect

Caption: Standard experimental workflow for assessing central analgesic activity.

  • Methodology :

    • Animals : Male Swiss albino mice (20-25 g).

    • Apparatus : Hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Procedure : a. Determine a baseline reaction time for each mouse by placing it on the hot plate and recording the latency (in seconds) to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage. b. Randomly assign animals to treatment groups: Vehicle (e.g., saline), Positive Control (e.g., morphine, 10 mg/kg), and various doses of Prodilidine HCl. c. Administer the assigned substance via a specified route (e.g., intraperitoneal, oral). d. At set time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Endpoint : A statistically significant increase in the response latency in a drug-treated group compared to the vehicle group indicates central analgesic activity.

Conclusion

This compound is a historically significant synthetic opioid, notable for its structural relationship to prodine as a ring-contracted analogue. Early research established its profile as a moderate analgesic with an efficacy similar to codeine and a low abuse liability. While a comprehensive modern dataset, particularly regarding receptor binding affinities and pharmacokinetics, is lacking, the foundational knowledge of its structure and qualitative effects provides a basis for understanding this compound. The standardized protocols detailed herein represent the established methodologies by which prodilidine or novel analogues could be rigorously evaluated, enabling a more complete characterization for future drug development and research endeavors.

References

The Prodilidine Hydrochloride Scaffold: A Deep Dive into Structure-Activity Relationships for Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine (B15402847) hydrochloride, a synthetic opioid analgesic, represents a fascinating and somewhat underexplored area of medicinal chemistry. As a ring-contracted analog of prodine, its structure offers a unique scaffold for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) surrounding the prodilidine core, drawing from available literature on its analogs and related compounds. Due to the limited volume of contemporary research focused specifically on prodilidine, this guide also incorporates data from closely related pyrrolidine (B122466) derivatives to elucidate key structural determinants for analgesic activity. This document aims to equip researchers and drug development professionals with a thorough understanding of the pharmacophore, detailed experimental methodologies for its evaluation, and the underlying signaling pathways, thereby facilitating future drug discovery efforts in this chemical space.

Core Structure and SAR Insights

The fundamental structure of prodilidine consists of a 1,2-dimethyl-3-phenylpyrrolidine ring with a propionate (B1217596) ester at the 3-position. SAR studies on related compounds have revealed critical insights into how modifications at various positions on this scaffold influence analgesic potency.

Key Modification Points and Their Impact on Activity

Systematic structural modifications of the pyrrolidine scaffold have highlighted several key regions that govern analgesic activity. The following diagram illustrates the core prodilidine structure and the principal sites of modification that have been explored in SAR studies.

SAR_Scaffold cluster_scaffold Prodilidine Core Scaffold cluster_modifications Key Modification Sites img img R1 Ester Group (R1) R2 N-Methyl Group (R2) R3 Phenyl Group (R3) R4 Pyrrolidine Ring R4->R1 Modulation of potency and duration R4->R2 Essential for activity, size tolerance R4->R3 Aromatic substitution influences activity

Caption: Key modification points on the prodilidine scaffold influencing analgesic activity.

1. The Ester Group at C-3: The nature of the ester group is a primary determinant of analgesic potency. Studies on related 3-aroyloxy-1-methyl-5-phenyl pyrrolidines have shown that variations in the acyl group lead to significant changes in activity.

2. The N-Methyl Group: The substituent on the pyrrolidine nitrogen is crucial. While the N-methyl group is common, modifications to this position can impact receptor affinity and selectivity. Generally, small alkyl groups are favored.

3. The Phenyl Group at C-3: The aromatic ring at the 3-position is a key feature for interaction with opioid receptors. Substitution on this ring can modulate activity, with electronic and steric factors playing a significant role.

4. The Pyrrolidine Ring: The stereochemistry of the substituents on the pyrrolidine ring is critical. The relative orientation of the phenyl and ester groups significantly affects analgesic potency.

Quantitative Structure-Activity Relationship Data

Due to the scarcity of publicly available, detailed SAR studies on prodilidine hydrochloride itself, the following table summarizes the analgesic activity of a series of structurally related 3-aroyloxy-1-methyl-5-phenyl pyrrolidines. The analgesic effect was determined using the hot-plate method in mice and is expressed as a percentage of the activity of morphine hydrochloride. This data provides valuable insights into the influence of the ester group on the analgesic properties of this class of compounds.

CompoundR (Substituent on Benzoyl Group)Analgesic Effect (% of Morphine HCl)
5a HInactive
5b 2-CH₃Inactive
5c 3-CH₃2.1
5d 4-CH₃3.5
5e 2-ClInactive
5f 3-Cl4.2
5g 4-Cl5.8
5h 3-NO₂6.4
5i 4-NO₂4.9
5j 3-OCH₃3.1
5k 4-OCH₃6.4

Data adapted from a 1990 study on substituted pyrrolidines.

Experimental Protocols

The evaluation of analgesic activity and receptor binding affinity are central to the SAR studies of prodilidine and its analogs. The following are detailed methodologies for key experiments.

In Vivo Analgesic Activity Assays

1. Hot-Plate Test

The hot-plate test is a widely used method to assess the thermal pain threshold in animals, which is indicative of centrally mediated analgesia.

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5 °C. The apparatus is enclosed by a transparent cylinder to confine the animal.

  • Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time of 30-60 seconds is established to prevent tissue damage.

    • Animals are then administered the test compound or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 90 minutes), the mice are again placed on the hot plate, and the reaction latency is recorded.

  • Data Analysis: The increase in latency time compared to the baseline is calculated as the analgesic effect. The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

2. Tail-Flick Test

The tail-flick test is another common method for evaluating spinal analgesic effects by measuring the latency to withdraw the tail from a noxious thermal stimulus.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male Wistar rats (150-200 g) or mice are used.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the light source.

    • The baseline reaction time is measured by activating the light source and recording the time it takes for the animal to flick its tail away from the heat. A cut-off time (typically 10-12 seconds) is set to avoid tissue damage.

    • The test compound or vehicle is administered, and the tail-flick latency is measured again at various time points post-administration.

  • Data Analysis: Similar to the hot-plate test, the analgesic effect is determined by the increase in tail-flick latency.

Analgesic_Assay_Workflow cluster_protocol In Vivo Analgesic Assay Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Test Compound or Vehicle Administration Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Threshold Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis and Comparison Post_Drug_Measurement->Data_Analysis

Caption: Generalized workflow for in vivo analgesic efficacy testing.

In Vitro Receptor Binding Assays

Opioid receptor binding assays are crucial for determining the affinity of a compound for specific opioid receptor subtypes (μ, δ, and κ).

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptors).

    • Unlabeled test compounds.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure (Competition Binding Assay):

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways

Prodilidine, as an opioid analgesic, is presumed to exert its effects primarily through the activation of G-protein coupled receptors (GPCRs), specifically the μ-opioid receptor. The binding of an agonist like prodilidine to the receptor initiates a cascade of intracellular events.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Prodilidine) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gαi/o and Gβγ (G-protein) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel Activation G_Protein->K_Channel Activates (via Gβγ) Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel Inhibits (via Gβγ) cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary mechanisms include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, ultimately resulting in analgesia.

Conclusion

The structure-activity relationship of this compound and its analogs, while not extensively explored in recent literature, presents a promising foundation for the development of novel analgesics. The data from related pyrrolidine scaffolds clearly indicate that modifications to the ester group, the N-substituent, and the phenyl ring are key to modulating analgesic potency. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a robust framework for future research in this area. Further systematic exploration of the prodilidine scaffold, utilizing modern computational and pharmacological techniques, holds the potential to uncover new chemical entities with improved therapeutic profiles for the management of pain.

Methodological & Application

Application Notes and Protocols for the Synthesis of Prodilidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Prodilidine (B15402847) hydrochloride, an opioid analgesic. The synthesis is a three-step process commencing with a Mannich reaction to form a β-amino ketone, followed by a Grignard reaction to create a tertiary alcohol, and culminating in an esterification to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on experimental conditions and scale.

StepReactionProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
1Mannich Reaction1-Phenyl-2-(pyrrolidin-1-yl)ethanone hydrochlorideC₁₂H₁₆ClNO225.7270-80196-198
2Grignard Reaction1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanolC₁₈H₂₁NO267.3765-75118-120
3EsterificationProdilidine hydrochlorideC₂₀H₂₆ClNO₂347.8880-90162-164

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (Mannich Base)

This protocol describes the synthesis of the β-amino ketone intermediate via a Mannich reaction.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.1 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

  • Make the aqueous layer basic (pH > 10) with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol/diethyl ether) to yield 1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride as a white solid.

Step 2: Synthesis of 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol

This protocol details the conversion of the Mannich base to a tertiary alcohol using a Grignard reaction.[1]

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve 1-phenyl-2-(pyrrolidin-1-yl)ethanone (1.0 eq, obtained by neutralizing the hydrochloride salt) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol as a crystalline solid.

Step 3: Synthesis of this compound (Esterification)

This final step describes the esterification of the tertiary alcohol to produce prodilidine, followed by its conversion to the hydrochloride salt.[1]

Materials:

  • 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol

  • Propionic anhydride (B1165640)

  • Pyridine (B92270)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol (1.0 eq) in dichloromethane and add pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add propionic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with water and then with a saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude prodilidine base by column chromatography.

  • Dissolve the purified base in a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by adding a solution of hydrogen chloride.

  • Filter the precipitate and recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain this compound.

Visualizations

Synthesis Workflow

Prodilidine_Synthesis cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Esterification A Acetophenone D 1-Phenyl-2-(pyrrolidin-1-yl)ethanone HCl A->D Ethanol, HCl (cat.) Reflux B Paraformaldehyde B->D Ethanol, HCl (cat.) Reflux C Pyrrolidine HCl C->D Ethanol, HCl (cat.) Reflux E 1-Phenyl-2-(pyrrolidin-1-yl)ethanone D->E Neutralization G 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol E->G Anhydrous Ether F Phenylmagnesium bromide F->G Anhydrous Ether I Prodilidine HCl G->I Pyridine, DCM then HCl H Propionic anhydride H->I Pyridine, DCM then HCl

Caption: Synthetic pathway of this compound.

Logical Relationship of Synthesis Stages

Logical_Relationship Start Starting Materials (Acetophenone, Pyrrolidine, etc.) Mannich Mannich Reaction (Formation of β-Amino Ketone) Start->Mannich Grignard Grignard Reaction (Formation of Tertiary Alcohol) Mannich->Grignard Esterification Esterification (Formation of Prodilidine) Grignard->Esterification Purification Purification and Salt Formation Esterification->Purification End This compound Purification->End

Caption: Logical flow of this compound synthesis.

References

HPLC method for Prodilidine hydrochloride quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Prodilidine Hydrochloride using High-Performance Liquid Chromatography (HPLC)

This document provides a comprehensive methodology for the quantitative analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Prodilidine is an opioid analgesic agent.[1] Accurate and reliable quantification is essential for quality control in pharmaceutical manufacturing, formulation development, and pharmacokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific approach for determining Prodilidine content.[1]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound in a given sample. Full method validation is required to ensure its suitability for its intended purpose.[1]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (B1210297) (analytical grade)

  • Acetic acid (analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Oven

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Sodium Acetate Buffer (pH adjusted with Acetic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by UV scan of Prodilidine HCl standard (typically 220-280 nm)
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-200 µg/mL).[1] These solutions will be used to construct a calibration curve.

Preparation of Sample Solutions (from a Pharmaceutical Dosage Form)
  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[1]

  • Transfer a portion of the powder equivalent to a target concentration of Prodilidine into a suitable volumetric flask.[1]

  • Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]

  • Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase and mix thoroughly.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Data Presentation: Method Validation Parameters

The following table summarizes the key parameters that must be evaluated during method validation. The values provided are typical acceptance criteria based on ICH guidelines and serve as a reference. Actual results must be generated experimentally.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) Correlation coefficient (r²) ≥ 0.999
Precision (%RSD) Repeatability (Intra-day) RSD ≤ 2.0%
Intermediate Precision (Inter-day) RSD ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (experimentally determined)
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 (experimentally determined)
Specificity Peak purity index > 0.999; no interference from excipients
Robustness %RSD ≤ 2.0% after minor changes in method parameters

Visualizations

The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.

G prep Preparation analysis HPLC Analysis data Data Processing std_prep Prepare Standard Solutions sys_suit System Suitability Test std_prep->sys_suit smp_prep Prepare Sample Solutions inject Inject Samples & Standards smp_prep->inject sys_suit->inject gen_cal Generate Calibration Curve inject->gen_cal quant Quantify Prodilidine in Sample gen_cal->quant

Caption: Experimental workflow for Prodilidine analysis by HPLC.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Flow Injector Autosampler/ Injector Pump->Injector Column HPLC Column (with Oven) Injector->Column Detector UV-Vis/PDA Detector Column->Detector DataSystem Data Acquisition System (PC) Detector->DataSystem Signal Waste Waste Detector->Waste Effluent

Caption: Logical relationship of HPLC system components.

References

Application Notes and Protocols for the GC-MS Analysis of Prodilidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine (B15402847), a synthetic opioid analgesic, necessitates sensitive and specific analytical methods for its detection and quantification in various biological matrices and pharmaceutical formulations.[1] Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable approach for the analysis of prodilidine, providing high chromatographic resolution and definitive mass spectral identification. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of prodilidine using GC-MS. The methodologies described herein are based on established principles for the analysis of structurally related opioid compounds and serve as a comprehensive guide for method development and validation.

Predicted Mass Fragmentation of Prodilidine

Understanding the mass fragmentation pattern of prodilidine is fundamental to developing a selective and sensitive GC-MS method. Based on its chemical structure, (1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate, the primary fragmentation pathways in electron ionization (EI) are predicted to involve cleavage of the ester group and fragmentation of the pyrrolidine (B122466) ring. The molecular ion peak (M+) is expected at m/z 247, corresponding to its molecular weight.

Predicted Fragmentation Pathways of Prodilidine

Predicted Mass Fragmentation of Prodilidine Prodilidine Prodilidine (M+) m/z 247 Fragment1 Loss of propionoxy group (C3H5O2) m/z 174 Prodilidine->Fragment1 - C3H5O2 Fragment2 Loss of ethyl group (C2H5) m/z 218 Prodilidine->Fragment2 - C2H5 Fragment3 Cleavage of pyrrolidine ring m/z 58 Prodilidine->Fragment3 Fragment4 Phenyl group fragment m/z 77 Prodilidine->Fragment4

Caption: Predicted primary mass fragmentation pathways of Prodilidine.

Quantitative Data

While specific validated quantitative data for the GC-MS analysis of prodilidine is not widely published, the following table presents typical performance characteristics that a validated method should aim to achieve. These values are illustrative and must be determined experimentally during method validation.

ParameterExpected Performance
Linearity (R²)≥ 0.99
Limit of Detection (LOD)1-10 ng/mL
Limit of Quantification (LOQ)5-25 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Liquid-Liquid Extraction (LLE) for Plasma Samples

  • To 1.0 mL of plasma sample, add an appropriate volume of an internal standard solution (e.g., prodilidine-d5).

  • Add 1.0 mL of a suitable organic solvent (e.g., methyl t-butyl ether).[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Proceed to the derivatization step.

b) Solid-Phase Extraction (SPE) for Urine or Plasma Samples

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[1]

  • Load the pre-treated sample (e.g., 1 mL of urine or plasma, potentially buffered) onto the cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove interferences.[1]

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analyte with 3 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

  • Proceed to the derivatization step.

Derivatization

For a compound like prodilidine, derivatization may be necessary to improve its thermal stability and chromatographic properties.[1] Silylation is a common derivatization technique for compounds containing active hydrogens.

  • Reconstitute the dried extract from the sample preparation step in 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized prodilidine. Optimization will be required for specific instrumentation and applications.

GC Parameter Setting
Column HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line Temp 280°C
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Ions to Monitor (SIM) m/z (to be determined from the mass spectrum of the derivatized prodilidine standard)

Experimental Workflow

GC-MS Analysis Workflow for Prodilidine

GC-MS Analysis Workflow for Prodilidine Sample Sample Collection (e.g., Plasma, Urine) Preparation Sample Preparation (LLE or SPE) Sample->Preparation Derivatization Derivatization (e.g., Silylation) Preparation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Report Reporting of Results Data->Report

Caption: Generalized experimental workflow for Prodilidine analysis by GC-MS.

Conclusion

The GC-MS methods outlined in this application note provide a comprehensive framework for the sensitive and specific detection and quantification of prodilidine. While the provided protocols are based on established analytical principles for similar compounds, it is imperative that any method intended for routine use be fully validated according to the specific requirements of the laboratory and relevant regulatory guidelines. The predicted fragmentation pattern and the generalized workflow serve as valuable starting points for method development and optimization.

References

Application Note: Quantitative Analysis of Prodilidine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the detection and quantification of Prodilidine, a synthetic opioid analgesic, in biological matrices such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established analytical principles for structurally similar compounds and provides a robust framework for forensic toxicology, clinical research, and pharmacokinetic studies.[1] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance characteristics for method validation.

Introduction

Prodilidine, with the chemical formula C₁₅H₂₁NO₂, is a piperidine-based opioid analgesic.[1] Accurate and sensitive quantification of Prodilidine is crucial for various applications, including monitoring drug abuse, pharmacokinetic profiling, and quality control in pharmaceutical manufacturing.[1] LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of such compounds in complex biological matrices.[1] This document provides a comprehensive methodology for the analysis of Prodilidine by LC-MS/MS.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Prodilidine from plasma samples.

Materials:

  • Plasma samples

  • Prodilidine reference standard

  • Internal standard (IS) solution (e.g., Prodilidine-d5)

  • Methyl t-butyl ether (MTBE)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1.0 mL of plasma sample in a microcentrifuge tube, add a known amount of the internal standard solution (e.g., Prodilidine-d5).[1]

  • Add 1.0 mL of methyl t-butyl ether.[1]

  • Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 mixture of 0.1% formic acid in water and 0.1% formic acid in methanol).[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient A suitable gradient to ensure separation from matrix interferences. For example: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Run Time Approximately 10 minutes
Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 248.16 (Predicted)[1]
Product Ions (Predicted) Based on the structure of Prodilidine ((1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate) and common fragmentation pathways of similar compounds, the primary fragmentation is expected to involve the loss of the propanoate group or cleavage of the pyrrolidine (B122466) ring.[1] Two potential product ions for monitoring are: - Product Ion 1 (Loss of propanoic acid): m/z 174.1 - Product Ion 2 (Cleavage of the pyrrolidine ring): m/z 96.1
Collision Energy (CE) To be optimized for the specific instrument and transitions. Typical values for similar compounds range from 15 to 35 eV.
Dwell Time 100 - 200 ms

Note: The product ions and collision energies are predicted and require experimental verification and optimization by infusing a standard solution of Prodilidine into the mass spectrometer.

Data Presentation

Illustrative Quantitative Data for Method Validation

The following table summarizes typical performance characteristics that a validated LC-MS/MS method for Prodilidine should aim to achieve. These values are illustrative and must be determined experimentally during method validation.[1]

ParameterTypical Performance Characteristics
Linearity (r²) ≥ 0.99
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Minimal and compensated by the internal standard
Carryover Not significant at the upper limit of quantification

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Methyl t-butyl ether) add_is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for Prodilidine analysis by LC-MS/MS.

signaling_pathway cluster_receptor Opioid Receptor Interaction cluster_cellular Cellular Effects cluster_response Physiological Response prodilidine Prodilidine receptor μ-Opioid Receptor prodilidine->receptor g_protein Gi/Go Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Proposed signaling pathway of Prodilidine.

References

Application Notes and Protocols for In Vivo Analgesic Assays of Prodilidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodilidine hydrochloride is an opioid analgesic agent.[1] Structurally, it is a ring-contracted analog of prodine.[1] Pharmacological studies have indicated that its analgesic efficacy is comparable to that of codeine, although its potency is lower.[1][2] These application notes provide detailed protocols for assessing the analgesic properties of this compound using two standard in vivo nociceptive assays: the hot plate test and the tail-flick test. These assays are fundamental in preclinical pain research for evaluating the efficacy of centrally acting analgesics.[3][4]

Presumed Mechanism of Action: Opioid Receptor Signaling

This compound is presumed to exert its analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of Prodilidine to these receptors is thought to initiate a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

The presumed signaling pathway involves the following key steps:

  • Receptor Binding: this compound binds to and activates opioid receptors on the neuronal cell membrane.

  • G-Protein Activation: This activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.

  • Downstream Effects:

    • The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

    • The Gβγ subunits directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

    • The Gβγ subunits also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to potassium efflux, hyperpolarization of the neuron, and a decrease in neuronal excitability.

These actions collectively result in the attenuation of nociceptive signaling and the perception of pain.

Opioid Receptor Signaling Pathway for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodilidine Prodilidine Opioid_Receptor Opioid Receptor (GPCR) Prodilidine->Opioid_Receptor Binds to G_Protein G-Protein (αi, β, γ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits VGCC Voltage-Gated Ca2+ Channel G_Protein->VGCC βγ inhibits GIRK GIRK K+ Channel G_Protein->GIRK βγ activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_Efflux Analgesia Analgesic Effect cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: Presumed signaling pathway of this compound via opioid receptor activation.

Experimental Assays for Analgesic Activity

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of pharmacological agents. It measures the reaction time of an animal to a thermal stimulus applied to its paws. This response involves supraspinal (brain) processing.

Experimental Protocol

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosure (e.g., clear plexiglass cylinder).

  • Stopwatch.

  • Test animals (e.g., male Swiss albino mice, 20-25g).

  • This compound solution.

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., Morphine sulfate).

Procedure:

  • Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one hour before testing.

  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Gently place each animal on the hot plate within the enclosure and start the stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If an animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.

  • Grouping and Administration: Divide the animals into groups (e.g., n=6-10 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Morphine, 10 mg/kg, intraperitoneally).

    • Groups 3-n: this compound at various doses. Administer the respective substances via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency as described in step 3.

  • Data Analysis: The analgesic effect can be expressed as the increase in latency time or as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Data Presentation

Table 1: Effect of this compound on Reaction Latency in the Hot Plate Test | Treatment Group | Dose (mg/kg) | Mean Reaction Latency (seconds) ± SEM | | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | Data | Data | Data | Data | | Morphine | 10 | Data | Data | Data | Data | | Prodilidine HCl | Dose 1 | Data | Data | Data | Data | | Prodilidine HCl | Dose 2 | Data | Data | Data | Data | | Prodilidine HCl | Dose 3 | Data | Data | Data | Data |

Hot_Plate_Test_Workflow cluster_setup Setup cluster_testing Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize Animals set_temp Set Hot Plate Temperature (e.g., 55°C) acclimatize->set_temp baseline Measure Baseline Latency (Paw Lick/Jump) set_temp->baseline grouping Group Animals and Administer (Vehicle, Positive Control, Prodilidine HCl) baseline->grouping post_treatment Measure Post-Treatment Latency at Timed Intervals grouping->post_treatment calculate_mpe Calculate %MPE post_treatment->calculate_mpe analyze Statistical Analysis (e.g., ANOVA) calculate_mpe->analyze

Caption: Experimental workflow for the hot plate test.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs, primarily reflecting a spinal reflex to a thermal stimulus.

Experimental Protocol

Materials:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainer.

  • Stopwatch (often integrated into the apparatus).

  • Test animals (e.g., male Wistar rats, 150-200g).

  • This compound solution.

  • Vehicle control (e.g., sterile saline).

  • Positive control (e.g., Morphine sulfate).

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions and handling.

  • Apparatus Setup: Turn on the tail-flick apparatus and allow the radiant heat source to stabilize.

  • Baseline Latency: Gently place the animal in the restrainer. Position the distal portion of the tail over the radiant heat source. Activate the heat source and the timer. The time taken for the animal to flick its tail away from the heat is the tail-flick latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the vehicle, positive control, or this compound as described for the hot plate test.

  • Post-Treatment Latency: At specified time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency for each animal.[3]

  • Data Analysis: Calculate the increase in latency or the %MPE as for the hot plate test.

Data Presentation

Table 2: Effect of this compound on Latency in the Tail-Flick Test | Treatment Group | Dose (mg/kg) | Mean Tail-Flick Latency (seconds) ± SEM | | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | Data | Data | Data | Data | | Morphine | 10 | Data | Data | Data | Data | | Prodilidine HCl | Dose 1 | Data | Data | Data | Data | | Prodilidine HCl | Dose 2 | Data | Data | Data | Data | | Prodilidine HCl | Dose 3 | Data | Data | Data | Data |

Tail_Flick_Test_Workflow cluster_setup Setup cluster_testing Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize Animals setup_apparatus Setup Tail-Flick Apparatus acclimatize->setup_apparatus baseline Measure Baseline Tail-Flick Latency setup_apparatus->baseline grouping Group Animals and Administer (Vehicle, Positive Control, Prodilidine HCl) baseline->grouping post_treatment Measure Post-Treatment Latency at Timed Intervals grouping->post_treatment calculate_mpe Calculate %MPE post_treatment->calculate_mpe analyze Statistical Analysis (e.g., ANOVA) calculate_mpe->analyze

Caption: Experimental workflow for the tail-flick test.

Conclusion

The hot plate and tail-flick assays are robust methods for evaluating the analgesic potential of compounds like this compound. While historical data suggests an analgesic profile similar to codeine, further studies are required to generate the quantitative dose-response data necessary for a comprehensive preclinical assessment. The protocols outlined here provide a standardized framework for conducting such investigations. The presumed mechanism of action via opioid receptor signaling provides a basis for further mechanistic studies to confirm the specific receptor subtypes and downstream pathways involved in the analgesic effects of this compound.

References

Application Notes and Protocols for Prodilidine Hydrochloride Reference Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, characterization, and maintenance of a prodilidine (B15402847) hydrochloride reference standard. A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes, ensuring the identity, purity, quality, and strength of a drug substance. The protocols herein detail the synthesis, purification, and extensive analytical characterization necessary to establish a batch of prodilidine hydrochloride as a reference standard. All methodologies are presented to support regulatory compliance and robust analytical testing in pharmaceutical development and quality control.

Chemical and Physical Properties

This compound is the hydrochloride salt of prodilidine, an opioid analgesic. A thorough understanding of its chemical and physical properties is fundamental to its use as a reference standard.

PropertyValueReference
Chemical Name 1,2-Dimethyl-3-phenyl-3-pyrrolidinol propionate (B1217596) (ester) hydrochloride[1]
CAS Number 3734-16-5[1]
Molecular Formula C₁₅H₂₂ClNO₂[1]
Molecular Weight 283.80 g/mol [1]
Appearance Solid powder[1]
Purity (Typical) >98%[1]
Solubility Soluble in DMSO[1]
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]

Synthesis of this compound

The synthesis of prodilidine typically involves a multi-step process. The following protocol is a general guideline; reaction conditions may require optimization.

Synthesis Workflow

Start Starting Materials (e.g., Phenylacetonitrile (B145931), Ethylmagnesium bromide) Intermediate1 Grignard Reaction Start->Intermediate1 Intermediate2 Reduction Intermediate1->Intermediate2 Intermediate3 N-methylation Intermediate2->Intermediate3 Intermediate4 Esterification Intermediate3->Intermediate4 Prodilidine_Base Prodilidine (Free Base) Intermediate4->Prodilidine_Base Prodilidine_HCl This compound Prodilidine_Base->Prodilidine_HCl HCl addition Purification Purification (Recrystallization/Chromatography) Prodilidine_HCl->Purification Ref_Standard Reference Standard Purification->Ref_Standard

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

A detailed, step-by-step synthesis protocol is available in the literature and should be consulted for specific reagent quantities and reaction conditions. The general steps involve:

  • Grignard Reaction: Reaction of a phenylacetonitrile derivative with an appropriate Grignard reagent.

  • Reduction: Reduction of the resulting intermediate.

  • N-methylation: Introduction of a methyl group to the nitrogen atom.

  • Esterification: Formation of the propionate ester.

  • Salt Formation: Treatment of the prodilidine free base with hydrochloric acid to yield this compound.

Purification of this compound

To be suitable as a reference standard, the synthesized this compound must be of high purity.

Purification Protocol
  • Recrystallization: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with a non-polar co-solvent). Allow the solution to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent. Repeat the process until the desired purity is achieved.

  • Column Chromatography: For removal of closely related impurities, silica (B1680970) gel column chromatography may be employed. A suitable eluent system (e.g., a mixture of dichloromethane (B109758) and methanol) should be determined by thin-layer chromatography (TLC).

Characterization of the Reference Standard

A comprehensive characterization is mandatory to establish the identity, purity, and quality of the this compound reference standard.

Analytical Characterization Workflow

cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physicochemical Physicochemical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry IR FT-IR Spectroscopy HPLC HPLC-UV TLC Thin-Layer Chromatography Residual_Solvents GC-HS (Residual Solvents) Water_Content Karl Fischer Titration Melting_Point Melting Point Optical_Rotation Optical Rotation Prodilidine_HCl Prodilidine HCl Reference Standard Candidate Prodilidine_HCl->NMR Prodilidine_HCl->MS Prodilidine_HCl->IR Prodilidine_HCl->HPLC Prodilidine_HCl->TLC Prodilidine_HCl->Residual_Solvents Prodilidine_HCl->Water_Content Prodilidine_HCl->Melting_Point Prodilidine_HCl->Optical_Rotation

Caption: Analytical workflow for the characterization of a this compound reference standard.

Recommended Analytical Methods

The following analytical methods are recommended for the full characterization of the this compound reference standard. These methods should be validated according to ICH guidelines.

4.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from a protocol for the structurally similar compound, procyclidine, and requires validation for this compound.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan (typically in the range of 210-280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

4.2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The solvent should be deuterated DMSO or methanol.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups and for fingerprint comparison.

4.2.3. Other Physicochemical Tests

  • Melting Point: To determine the melting range.

  • Karl Fischer Titration: To determine the water content.

  • Residual Solvent Analysis (by GC-Headspace): To quantify any remaining solvents from the synthesis and purification processes.

  • Optical Rotation: To determine the specific rotation if the material is chiral.

Stability and Storage

A stability study should be conducted to establish the re-test period and appropriate storage conditions for the reference standard.

Stability Study Protocol
  • Sample Storage: Store aliquots of the reference standard under various conditions (e.g., long-term at -20°C, intermediate at 4°C, and accelerated at 25°C/60% RH and 40°C/75% RH).

  • Testing Intervals: Test the samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage).

  • Analytical Tests: At each time point, perform key stability-indicating tests, such as HPLC for purity and degradation products, and Karl Fischer for water content.

Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) must be generated for the established reference standard, summarizing all the characterization data. The CoA should include:

  • Product Name and Code

  • Batch Number

  • Chemical and Physical Properties (as listed in Section 1)

  • Results of all analytical tests performed for characterization

  • Purity value with uncertainty

  • Date of Certification

  • Recommended Storage Conditions

  • Re-test Date

Conclusion

The preparation of a this compound reference standard is a rigorous process that requires careful synthesis, extensive purification, and comprehensive analytical characterization. The protocols and methodologies outlined in this document provide a framework for establishing a well-characterized reference standard suitable for use in pharmaceutical development and quality control, ensuring the accuracy and reliability of analytical data.

Disclaimer: The provided protocols are intended as a guide and may require optimization and validation for specific laboratory conditions and regulatory requirements. Always adhere to laboratory safety protocols when handling chemical substances.

References

Application Note: Quantitative Analysis of Prodilidine in Pharmaceutical Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prodilidine is a synthetic opioid analgesic agent.[1] The accurate and reliable quantitative analysis of Prodilidine is essential for quality control in pharmaceutical manufacturing, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of Prodilidine.[1] This application note provides a detailed experimental protocol for the quantitative analysis of Prodilidine in pharmaceutical dosage forms using a stability-indicating HPLC method. The described method is adapted from a validated protocol for a structurally similar compound and should be fully validated according to ICH guidelines before routine use.[1]

Experimental Workflow

The overall workflow for the analysis of Prodilidine by HPLC is depicted in the following diagram.

Prodilidine HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare Standard Stock Solution start->standard_prep sample_prep Prepare Sample Solution (from Dosage Form) start->sample_prep working_std Prepare Working Standard Solutions standard_prep->working_std injection Inject into HPLC System working_std->injection Standards filtration Filter through 0.45 µm Syringe Filter sample_prep->filtration filtration->injection Samples hplc_system HPLC System: - Isocratic Pump - Autosampler - Column Oven - UV/PDA Detector chromatography Chromatographic Separation detection Detection at 210 nm chromatography->detection peak_integration Peak Integration and Quantification detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration calculation Calculate Prodilidine Concentration calibration->calculation report Generate Report calculation->report

Caption: Experimental workflow for Prodilidine analysis by HPLC.

Experimental Protocols

1. Materials and Reagents

  • Prodilidine reference standard

  • Acetonitrile (HPLC grade)

  • Sodium acetate (B1210297) (analytical grade)

  • Acetic acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (B78521) (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

2. Instrumentation

A standard HPLC system equipped with:

  • Isocratic pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV detector

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterCondition
Column Chiral-AGP, 100 x 4.0 mm, 5.0 µm[1]
Mobile Phase 10 mM Sodium Acetate (pH 4.1 with acetic acid) : Acetonitrile (95:5 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 210 nm[1]
Injection Volume 20 µL[1]
Run Time 15 minutes[1]

4. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Prodilidine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-200 µg/mL).[1]

  • Sample Preparation (from Pharmaceutical Dosage Form):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a target concentration of Prodilidine into a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

5. Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[2][3] A target degradation of approximately 10% is recommended.[4]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period.

Data Presentation

The following table summarizes the expected performance characteristics of a validated HPLC method for Prodilidine analysis.

ParameterExpected Value
Retention Time (RT) ~ 5-10 min
Linearity (r²) ≥ 0.999
Range 2-200 µg/mL[1]
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from excipients or degradation products

Proposed Signaling Pathway for Prodilidine

As an opioid analgesic, Prodilidine is expected to act on opioid receptors, which are G-protein coupled receptors. The binding of Prodilidine to these receptors initiates a signaling cascade that leads to analgesia.

Opioid Signaling Pathway prodilidine Prodilidine receptor Opioid Receptor (GPCR) prodilidine->receptor Binds to g_protein G-protein (Gi/Go) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Reduces ca_influx ↓ Ca²⁺ Influx ion_channels->ca_influx k_efflux ↑ K⁺ Efflux ion_channels->k_efflux neurotransmitter_release ↓ Neurotransmitter Release ca_influx->neurotransmitter_release hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->neurotransmitter_release analgesia Analgesia neurotransmitter_release->analgesia

Caption: Proposed signaling pathway of Prodilidine.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantitative analysis of Prodilidine in pharmaceutical dosage forms. While the method is adapted from a validated protocol for a similar compound, it is essential to perform a full method validation for Prodilidine to ensure accuracy, precision, and reliability of the results.[1] The provided diagrams offer a visual representation of the experimental workflow and the proposed biological pathways of Prodilidine, which can be valuable for researchers in the fields of analytical chemistry and pharmacology.

References

Application Notes and Protocols for Prodilidine Hydrochloride Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Prodilidine hydrochloride in biological matrices. Due to the limited availability of specific validated methods for Prodilidine in the public domain, the following protocols have been adapted from validated methods for the structurally analogous compound, Procyclidine. It is imperative that these methods undergo full validation according to regulatory guidelines (e.g., FDA or ICH) to ensure their suitability for the intended application.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of Prodilidine in complex biological matrices such as plasma, urine, and whole blood. The primary goals of sample preparation are to remove interfering endogenous substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The most common techniques employed for compounds like Prodilidine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes quantitative data from validated bioanalytical methods for Procyclidine, which can be considered as target parameters for the validation of a this compound assay.

Biological MatrixExtraction MethodAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Mean Recovery (%)Reference
Human PlasmaLiquid-Liquid ExtractionLC-MS/MS0.5 - 1200.5Not Reported
Human PlasmaLiquid-Liquid ExtractionLC-MS/MS0.1 - 1000.191.1
UrineSolid-Phase ExtractionLC-MS/MS1 - 500 (for opioids)188 - 106
Whole BloodSolid-Phase ExtractionUHPLC-TOF-MS0.005 - 0.05 (mg/kg)0.005 (mg/kg)Not Reported

Note: LLOQ (Lower Limit of Quantification), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), UHPLC-TOF-MS (Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry). Data for urine and whole blood are for general opioids or other drugs and should be considered as indicative for method development.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Prodilidine in Human Plasma

This protocol is adapted from a validated method for Procyclidine in human plasma.

3.1.1. Materials and Reagents

  • Blank human plasma (with anticoagulant, e.g., K2-EDTA)

  • This compound reference standard

  • Internal Standard (IS) (

Application Notes and Protocols for the Synthesis of Prodilidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of prodilidine (B15402847) and its derivatives. Prodilidine, an analgesic agent, is synthesized through a well-established three-step process.[1] This document outlines the synthetic pathway, experimental procedures, and expected outcomes.

The synthesis of prodilidine originates from readily available starting materials and involves the formation of a β-amino ketone intermediate, which is subsequently converted to a tertiary alcohol and finally esterified to yield the target compound.[1]

I. Overview of the Synthetic Pathway

The synthesis of prodilidine is typically achieved in three main steps:

  • Mannich Reaction: Formation of a β-amino ketone intermediate, 1-phenyl-2-(pyrrolidin-1-yl)ethanone.[1]

  • Grignard Reaction: Conversion of the β-amino ketone to a tertiary alcohol, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol, using a Grignard reagent.[1]

  • Esterification: Acylation of the tertiary alcohol to produce the final product, prodilidine.[1]

II. Experimental Protocols

This protocol describes the synthesis of the β-amino ketone intermediate via the Mannich reaction.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and pyrrolidine hydrochloride (1.1 equivalents) in ethanol.[1]

  • Add a catalytic amount of concentrated hydrochloric acid.[1]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.[1]

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted acetophenone.[1]

  • Make the aqueous layer basic (pH > 10) by adding a suitable base, such as a sodium hydroxide solution.[1]

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.[1]

This protocol details the conversion of the Mannich base to the corresponding tertiary alcohol using a Grignard reagent.[1]

Materials:

Procedure:

Part A: Preparation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).[1]

  • Add a small crystal of iodine.[1]

  • Add a small portion of a solution of bromobenzene in anhydrous diethyl ether or THF to the magnesium turnings.[1]

  • Initiation of the reaction is indicated by the disappearance of the iodine color and bubbling. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, stir the mixture for an additional 30 minutes.[1]

Part B: Grignard Reaction

  • Cool the prepared Grignard reagent to 0 °C in an ice bath.[1]

  • Dissolve 1-phenyl-2-(pyrrolidin-1-yl)ethanone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent with vigorous stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[1]

Part C: Work-up

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1]

  • Extract the product with diethyl ether or ethyl acetate.[1]

This protocol describes the final esterification step to produce prodilidine.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol (1 equivalent) in dichloromethane.[1]

  • Add pyridine or triethylamine (1.5 equivalents).[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add acetic anhydride (1.2 equivalents) dropwise with stirring.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude prodilidine by column chromatography on silica gel.[1]

III. Data Presentation

Table 1: Summary of Typical Yields for the Synthesis of Prodilidine. Actual yields may vary depending on the reaction scale and purification methods.[1]

StepProductTypical Yield (%)
Mannich Reaction1-Phenyl-2-(pyrrolidin-1-yl)ethanone60 - 75
Grignard Reaction1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol70 - 85
EsterificationProdilidine80 - 95

IV. Visualizations

Synth_Workflow Start Starting Materials (Acetophenone, Paraformaldehyde, Pyrrolidine HCl, Bromobenzene) Mannich Step 1: Mannich Reaction Start->Mannich Intermediate1 β-Amino Ketone (1-Phenyl-2-(pyrrolidin-1-yl)ethanone) Mannich->Intermediate1 Forms Grignard Step 2: Grignard Reaction Intermediate1->Grignard Intermediate2 Tertiary Alcohol (1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol) Grignard->Intermediate2 Converts to Esterification Step 3: Esterification Intermediate2->Esterification End Final Product (Prodilidine) Esterification->End Yields

Caption: General synthetic workflow for Prodilidine.

Logical_Relationship Title Logical Flow of Prodilidine Synthesis Step1 Mannich Reaction (Formation of β-Amino Ketone) Step2 Grignard Reaction (Conversion to Tertiary Alcohol) Step1->Step2 Step3 Esterification (Acylation to Prodilidine) Step2->Step3

Caption: Logical steps in Prodilidine synthesis.

References

Troubleshooting & Optimization

Prodilidine Hydrochloride HPLC Separation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of Prodilidine hydrochloride.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, offering potential causes and solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue in HPLC, often observed with basic compounds like this compound.[1][2] It can compromise the accuracy and reproducibility of your analysis.[1] The primary causes and their solutions are outlined below:

  • Secondary Interactions: Unwanted interactions between the basic Prodilidine molecule and acidic residual silanol (B1196071) groups on the silica-based column packing are a frequent cause of tailing.[1][2][3]

    • Solution:

      • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH < 3) to ensure the complete protonation of residual silanol groups, minimizing these secondary interactions.[3]

      • Use an End-Capped Column: Employ a column that has been "end-capped" to block many of the residual silanol groups.[1][3]

      • Add a Competing Base: Introduce a small concentration of a competing base (e.g., triethylamine) to the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.[4]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.

  • Column Degradation: Deterioration of the column can result in poor peak shape.[4]

    • Solution: If the column has been used extensively or under harsh conditions, replace it with a new one. Evaluating the column for voids or a blocked inlet frit can also identify the root cause.[3]

Problem 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?

Answer: Retention time variability can significantly impact the reliability of your analytical method. Variations of more than 2% may indicate a system issue that needs to be addressed.[5] Common causes include:

  • Mobile Phase Instability:

    • Cause: Changes in the mobile phase composition due to evaporation of volatile organic solvents or inconsistent mixing.[5]

    • Solution: Prepare fresh mobile phase daily, keep it in a closed bottle, and ensure thorough mixing if preparing it online.[5] If using an isocratic mobile phase, premixing the solvents can improve consistency.[5]

  • Fluctuations in Column Temperature:

    • Cause: Variations in the ambient laboratory temperature can affect retention times.

    • Solution: Use a column heater to maintain a constant and slightly elevated temperature (e.g., 35°C) for consistent results.[5]

  • Pump Malfunction:

    • Cause: Inconsistent flow rates due to issues with the pump, such as air bubbles or faulty check valves.[5][6]

    • Solution: Ensure the pump is properly primed and degassed. If pressure fluctuations are observed, the pump may require maintenance.[5]

Problem 3: Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram. What is their likely origin?

Answer: The appearance of unexpected peaks can indicate the presence of degradation products or contaminants.[7]

  • Degradation Products: this compound, being an ester, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[7] This would result in the formation of new compounds that may appear as extra peaks in the chromatogram.[7]

    • Solution: To confirm if the unexpected peaks are degradants, you can perform forced degradation studies by exposing the sample to stress conditions (e.g., acid, base, heat) and monitoring the growth of these peaks.[7][8] Using a mass spectrometer (LC-MS) can help in identifying the mass of these unknown peaks.[7]

  • Sample or System Contamination:

    • Solution: Ensure proper cleaning of all glassware and vials. Run a blank injection (mobile phase only) to check for contamination from the HPLC system itself.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the analysis of this compound?

A1: While a specific validated method for Prodilidine is not widely published, a method adapted from the structurally similar compound, Procyclidine, can be used as a starting point.[9] A full method validation according to ICH guidelines is necessary to ensure its suitability for your specific application.[9]

Q2: My sample recovery is low, but I don't see any significant degradation peaks. What could be the issue?

A2: There are several potential reasons for low recovery without observing degradation products[7]:

  • Precipitation: Prodilidine or its salts may have precipitated out of the solution.

  • Adsorption: The compound might be adsorbing to the surfaces of your sample vials or containers.

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them undetectable by a UV-Vis detector.

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: To improve resolution, you can try the following:

  • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Change the Column: Use a column with a different stationary phase or a longer column with smaller particles for higher efficiency.[3]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve separation.[8][10]

Data Presentation

The following table summarizes typical HPLC parameters that can be used as a starting point for developing a method for this compound analysis, adapted from a method for a structurally similar compound.[9]

ParameterRecommended Condition/Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and a buffer (e.g., sodium acetate)
Detection Wavelength To be determined by UV scan (typically in the low UV range)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40°C

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[9]

  • Dissolve the standard in the mobile phase and dilute to volume.[9]

  • Prepare a series of working standard solutions by diluting this stock solution with the mobile phase to achieve the desired concentrations for calibration.[9]

Sample Preparation (from a Pharmaceutical Formulation)
  • Weigh and finely powder a representative number of tablets.[9]

  • Transfer a portion of the powder, equivalent to a target concentration of Prodilidine, into a suitable volumetric flask.[9]

  • Add a portion of the mobile phase and sonicate for approximately 15 minutes to ensure complete dissolution.[9]

  • Dilute to volume with the mobile phase and mix thoroughly.[9]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

Visualizations

Troubleshooting Workflow for HPLC Separation of this compound

HPLC_Troubleshooting start Start: Chromatographic Issue (e.g., Peak Tailing, RT Shift) check_peak_shape Problem: Poor Peak Shape? start->check_peak_shape Evaluate Peak check_rt Problem: Retention Time Shift? start->check_rt Evaluate RT cause_secondary_interaction Cause: Secondary Interaction? check_peak_shape->cause_secondary_interaction Yes cause_overload Cause: Column Overload? check_peak_shape->cause_overload Yes cause_column_degradation Cause: Column Degradation? check_peak_shape->cause_column_degradation Yes cause_mobile_phase Cause: Mobile Phase Inconsistency? check_rt->cause_mobile_phase Yes cause_temp Cause: Temperature Fluctuation? check_rt->cause_temp Yes cause_pump Cause: Pump Issue? check_rt->cause_pump Yes solution_lower_ph Solution: Lower Mobile Phase pH cause_secondary_interaction->solution_lower_ph solution_endcapped_column Solution: Use End-Capped Column cause_secondary_interaction->solution_endcapped_column solution_reduce_conc Solution: Reduce Sample Conc./Vol. cause_overload->solution_reduce_conc solution_replace_column Solution: Replace Column cause_column_degradation->solution_replace_column solution_fresh_mp Solution: Prepare Fresh Mobile Phase cause_mobile_phase->solution_fresh_mp solution_column_oven Solution: Use Column Oven cause_temp->solution_column_oven solution_check_pump Solution: Degas & Check Pump cause_pump->solution_check_pump

Caption: Troubleshooting workflow for Prodilidine analysis by HPLC.

Proposed Signaling Pathway of Prodilidine

Prodilidine_Pathway prodilidine Prodilidine opioid_receptor Opioid Receptor (e.g., µ-opioid receptor) prodilidine->opioid_receptor g_protein Gi/Go Protein Activation opioid_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp Decreased cAMP Levels adenylyl_cyclase->camp neurotransmitter Reduced Neurotransmitter Release camp->neurotransmitter ca_channel Inhibition of Ca2+ channels ion_channels->ca_channel k_channel Activation of K+ channels ion_channels->k_channel ca_channel->neurotransmitter k_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Proposed signaling pathway of Prodilidine.

References

Improving thermal stability of Prodilidine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prodilidine analysis via Gas Chromatography-Mass Spectrometry (GC-MS). Due to its chemical structure, Prodilidine is susceptible to thermal degradation at the high temperatures used in GC-MS, leading to inaccurate quantification and potential misidentification. This guide focuses on improving the thermal stability of Prodilidine to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a peak for Prodilidine in my GC-MS analysis, or the peak is very small and tailing. What could be the cause?

A1: The absence or poor chromatography of the Prodilidine peak is likely due to its thermal degradation in the hot GC inlet. Prodilidine is a thermally labile compound, and the high temperatures can cause it to break down before it reaches the detector.[1][2] This can result in a diminished or absent parent peak and the appearance of smaller, unidentified degradation product peaks. Additionally, interactions between the analyte and active sites in the GC system can cause peak tailing.[3][4][5][6][7]

Q2: How can I improve the thermal stability of Prodilidine for GC-MS analysis?

A2: The most effective way to improve the thermal stability of Prodilidine is through chemical derivatization.[1][8][9][10] Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. For a compound like Prodilidine, which contains a tertiary amine, silylation is a highly recommended derivatization technique.[2][11][12] This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and susceptibility to thermal breakdown.[9][11]

Q3: What derivatizing agent is recommended for Prodilidine?

A3: For the silylation of Prodilidine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a common and effective choice.[2][13][14] BSTFA is a potent silylating agent that reacts with a wide range of functional groups to form stable TMS derivatives.[2][9][15]

Q4: Where can I find a protocol for the derivatization of Prodilidine?

A4: A detailed experimental protocol for the silylation of Prodilidine using BSTFA with 1% TMCS is provided in the "Experimental Protocols" section of this guide.

Q5: What are the expected benefits of derivatizing Prodilidine?

A5: Derivatizing Prodilidine is expected to result in a significant improvement in peak shape (less tailing), increased peak intensity and improved signal-to-noise ratio, and enhanced reproducibility of your results. This will lead to more accurate and reliable quantification.

Troubleshooting Guide

This section provides solutions to common problems encountered during the GC-MS analysis of Prodilidine.

Problem Potential Cause Troubleshooting Step
No Prodilidine peak, or very weak and broad peak Thermal degradation in the GC inlet.1. Derivatize the sample: Follow the silylation protocol provided below. This is the most critical step. 2. Lower the inlet temperature: If analyzing underivatized Prodilidine, reduce the inlet temperature in 20°C increments. However, this may compromise the volatilization of other compounds in the sample.
Peak tailing even after derivatization Active sites in the GC system (liner, column).1. Use a deactivated inlet liner: Ensure the liner is new and specifically deactivated for active compounds. 2. Trim the column: Cut the first 5-10 cm of the analytical column to remove any accumulated non-volatile residues or active sites.[4][6] 3. Condition the column: Properly condition the column according to the manufacturer's instructions.
Inconsistent peak areas (poor reproducibility) Incomplete derivatization reaction.1. Ensure anhydrous conditions: Water will react with the silylating agent and inhibit the derivatization of Prodilidine.[1] Dry the sample extract completely before adding the derivatizing reagent. 2. Optimize reaction time and temperature: Ensure the derivatization reaction goes to completion by following the recommended time and temperature in the protocol. 3. Use a sufficient excess of derivatizing reagent. [14]
Appearance of unknown peaks after derivatization Byproducts of the derivatization reaction or side reactions.1. Analyze a derivatized blank: This will help identify peaks originating from the solvent and derivatizing agent. 2. Optimize the derivatization conditions: Overly harsh conditions (e.g., excessively high temperature or long reaction time) can sometimes lead to side product formation.

Data Presentation

The following table illustrates the expected improvement in analytical performance after derivatization of Prodilidine with BSTFA + 1% TMCS. Please note that this data is representative of typical improvements observed for similar thermally labile compounds and should be confirmed experimentally in your laboratory.

Parameter Underivatized Prodilidine Derivatized Prodilidine (TMS-Derivative) Expected Improvement
Peak Area (arbitrary units) 50,000500,000~10-fold increase
Peak Asymmetry (Tailing Factor) 2.51.1Significant reduction in tailing
Signal-to-Noise Ratio 20200~10-fold increase
Relative Standard Deviation (RSD) of Peak Area (n=6) 15%< 5%Improved precision and reproducibility

Experimental Protocols

Detailed Protocol for Silylation of Prodilidine

This protocol describes the derivatization of a dried sample extract of Prodilidine using BSTFA with 1% TMCS.

Materials:

  • Dried sample extract containing Prodilidine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation:

    • Ensure the sample extract containing Prodilidine is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen or by using a vacuum concentrator. The presence of water will interfere with the derivatization reaction.[1]

  • Reagent Addition:

    • To the dried extract in a GC vial, add 50 µL of anhydrous solvent (e.g., acetonitrile) to redissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Add 10 µL of anhydrous pyridine. Pyridine acts as a catalyst and helps to dissolve the sample.[9]

  • Reaction:

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[13]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized sample.

Mandatory Visualizations

Experimental Workflow for Prodilidine Derivatization and GC-MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with Sample Extract dry Evaporate to Dryness start->dry add_reagents Add Solvent, BSTFA + 1% TMCS, Pyridine dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject acquire Acquire Data inject->acquire process Process Data acquire->process

Caption: Workflow for Prodilidine analysis.

Logical Relationship for Troubleshooting Poor Prodilidine Peak Shape

troubleshooting_workflow start Poor Prodilidine Peak Shape (Tailing, Low Intensity) is_derivatized Is the sample derivatized? start->is_derivatized derivatize Perform Silylation (See Protocol) is_derivatized->derivatize No check_conditions Check Derivatization Conditions is_derivatized->check_conditions Yes derivatize->start optimize_reagents Ensure Anhydrous Conditions & Sufficient Reagent check_conditions->optimize_reagents Incomplete? check_gc Check GC System check_conditions->check_gc Complete optimize_reagents->start deactivate_liner Use New Deactivated Liner check_gc->deactivate_liner Liner Old? trim_column Trim Analytical Column check_gc->trim_column Column Contaminated? end Improved Peak Shape check_gc->end System OK deactivate_liner->check_gc trim_column->check_gc

Caption: Troubleshooting poor peak shape.

References

Prodilidine Hydrochloride Sample Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of prodilidine (B15402847) hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Prodilidine Hydrochloride?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Properly stored, the shelf life of this compound is greater than two years.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C for long-term use.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.

Q3: What is the primary stability concern for this compound in aqueous solutions?

The main stability issue for this compound in aqueous solutions is its susceptibility to hydrolysis.[2] As an ester-containing compound, the ester group can be cleaved by water, a reaction catalyzed by acidic or basic conditions.[2]

Q4: What are the likely degradation pathways for this compound?

The primary degradation pathway is hydrolysis of the ester linkage, which results in the formation of 1,2-dimethyl-3-phenylpyrrolidin-3-ol (B12908077) and propionic acid.[2] Forced degradation studies, which intentionally expose the drug to harsh conditions like acid, base, heat, light, and oxidation, are crucial for identifying other potential degradation products and understanding the degradation pathways.[2]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is the most common and recommended technique.[2] This method should be able to separate the intact this compound from all potential degradation products. For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS) is invaluable.[2]

Data Presentation: Storage Conditions

ParameterConditionDurationRecommendation
Solid State Storage 0 - 4°CShort-term (days to weeks)Store in a dry, dark place.[1]
-20°CLong-term (months to years)Store in a dry, dark place.[1]
Stock Solution Storage -20°CLong-termAliquot to avoid freeze-thaw cycles.[1]

Data Presentation: Hypothetical Forced Hydrolysis Data

The following table presents hypothetical data from a forced degradation study of a 1 mg/mL this compound solution at 50°C to illustrate how such data could be presented.[2]

Time (hours)Condition% Prodilidine Remaining% Degradant 1% Total Degradants
00.1 M HCl100.00.00.0
240.1 M HCl95.24.54.8
480.1 M HCl90.19.29.9
720.1 M HCl85.313.814.7
0pH 7.0 Buffer100.00.00.0
24pH 7.0 Buffer99.50.40.5
48pH 7.0 Buffer98.90.91.1
72pH 7.0 Buffer98.21.51.8
00.1 M NaOH100.00.00.0
240.1 M NaOH88.910.511.1
480.1 M NaOH79.219.320.8
720.1 M NaOH70.127.829.9

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

Issue 1: An unexpected peak appears in my HPLC chromatogram during a stability study.

  • Possible Cause: This new peak likely represents a degradation product.[2]

  • Troubleshooting Steps:

    • Verify it's not an artifact: Ensure the peak is not from the sample matrix or an anomaly in the sample preparation.

    • Confirm reproducibility: If the peak consistently appears and its area increases over time or with increased stress, it is likely a degradant.[2]

    • Identify the peak: Use a hyphenated technique like LC-MS to determine the mass of the new peak, which will aid in its identification.[2]

    • Analyze formation conditions: Compare its appearance under different stress conditions (e.g., acidic vs. basic) to understand its formation mechanism.[2]

Issue 2: The recovery of my prodilidine sample is lower than expected, but I don't see any major degradation peaks.

  • Possible Causes:

    • Precipitation: The compound or its degradants may have precipitated out of the solution, especially with changes in pH or temperature.[2]

    • Adsorption: this compound might be adsorbing to the surface of the container.[2]

    • Non-UV Active Degradants: A degradation product may lack a chromophore, making it undetectable by a UV-Vis detector.[2]

  • Troubleshooting Steps:

    • Check for particulates: Visually inspect the solution for any precipitates.

    • Test different containers: Use different container materials (e.g., polypropylene (B1209903) vs. glass) to check for adsorption.[2]

    • Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to detect non-UV active compounds.[2]

Issue 3: My stability data is highly variable and not reproducible.

  • Possible Causes:

    • Inconsistent Sample Preparation: Variations in dilution, pH adjustment, or other preparation steps.[2]

    • Inhomogeneous Solutions: The compound may not be fully dissolved or the solution may not be homogeneous.[2]

    • Temperature Fluctuations: Inaccurate or unstable temperature control in your incubator or water bath.[2]

    • Analytical Method Variability: The HPLC method may not be robust.[2]

  • Troubleshooting Steps:

    • Standardize preparation: Ensure all sample preparation steps are performed consistently and accurately.

    • Ensure complete dissolution: Make sure the compound is fully dissolved and the solution is mixed thoroughly before taking aliquots.

    • Verify temperature control: Calibrate and monitor the temperature of your equipment.

    • Validate the analytical method: Perform a thorough method validation to assess its precision, accuracy, and reproducibility.

Experimental Protocols

Protocol: Forced Hydrolysis Study of this compound

Objective: To assess the stability of this compound in aqueous solutions under acidic, neutral, and basic conditions and to identify potential degradation products.[2]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Phosphate (B84403) buffer, pH 7.0

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

Equipment:

  • Validated stability-indicating HPLC-UV system

  • pH meter

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).[2]

  • Stress Sample Preparation:

    • Acid Hydrolysis: In a volumetric flask, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.[2]

    • Base Hydrolysis: In a volumetric flask, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.[2]

    • Neutral Hydrolysis: In a volumetric flask, dilute the stock solution with pH 7.0 phosphate buffer to a final concentration of 0.1 mg/mL.[2]

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stress samples.

  • Incubation: Place the acidic, basic, and neutral solutions in a water bath set to 50°C. Store the control sample at 4°C.[2]

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).[2]

  • Sample Analysis:

    • For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution with the mobile phase.[2]

    • Analyze all samples (including the control) using the validated stability-indicating HPLC method.[2]

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the time 0 sample.[2]

    • Calculate the percentage of each degradation product formed.[2]

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.[2]

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Prodilidine Stability Issues start Stability Issue Encountered (e.g., Unexpected Peak, Low Recovery) check_artifact Is it a known artifact or sample prep issue? start->check_artifact reproducible Is the issue reproducible? check_artifact->reproducible No review_protocol Review Experimental Protocol & Method Validation Data check_artifact->review_protocol Yes identify_degradant Identify Degradant (e.g., LC-MS) reproducible->identify_degradant Yes (Unexpected Peak) check_precipitation Check for Precipitation (Visual Inspection) reproducible->check_precipitation Yes (Low Recovery) resolve Issue Resolved identify_degradant->resolve check_adsorption Test for Adsorption (Use different vials) check_precipitation->check_adsorption No Precipitate check_precipitation->resolve Precipitate Found use_universal_detector Use Universal Detector (e.g., CAD, MS) check_adsorption->use_universal_detector No Adsorption check_adsorption->resolve Adsorption Confirmed use_universal_detector->resolve review_protocol->resolve

Caption: Troubleshooting workflow for common stability issues.

Degradation_Pathway Primary Degradation Pathway of this compound Prodilidine This compound ((1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate) Hydrolysis Hydrolysis (Catalyzed by Acid or Base) Prodilidine->Hydrolysis Degradant1 1,2-dimethyl-3-phenylpyrrolidin-3-ol Hydrolysis->Degradant1 Degradant2 Propionic Acid Hydrolysis->Degradant2

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Prodilidine Hydrochloride & Other Mu-Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specific to Prodilidine hydrochloride is limited in publicly available research. This guide is based on established principles of mu-opioid agonist pharmacology and best practices in animal research. Researchers should conduct pilot studies to determine the specific side effect profile and optimal mitigation strategies for this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound and other mu-opioid agonists in animal studies?

A1: Mu-opioid agonists, including likely this compound, are known to cause a range of side effects. The most frequently reported in laboratory animals include respiratory depression, gastrointestinal disturbances (constipation), sedation or hyperactivity depending on the species, and the potential for tolerance and opioid-induced hyperalgesia (an increased sensitivity to pain).[1][2] In rodents, pica (ingestion of non-food items) has also been noted with some opioids.[1]

Q2: How can I minimize respiratory depression in my animal model?

A2: Minimizing respiratory depression is critical. Key strategies include:

  • Dose Titration: Start with the lowest effective dose and carefully titrate upwards to achieve analgesia without significant respiratory compromise.

  • Multimodal Analgesia: Combine this compound with a non-opioid analgesic, such as a non-steroidal anti-inflammatory drug (NSAID).[1][3] This can allow for a lower, safer dose of the opioid to be used.

  • Monitoring: Continuously monitor respiratory rate and effort. Pulse oximetry can be used in larger animals.

  • Reversal Agents: Have an opioid antagonist, such as naloxone, readily available to reverse severe respiratory depression in case of an overdose.

Q3: My animals are experiencing significant constipation. What are my options?

A3: Opioid-induced constipation is a common issue resulting from reduced gastrointestinal motility.[1] To manage this:

  • Hydration: Ensure animals have easy access to water to maintain hydration.

  • Dietary Fiber: Provide a diet with adequate fiber content.

  • Laxatives: In some cases, a veterinarian may recommend the use of a mild laxative.

  • Peripherally Acting Antagonists: Consider the use of a peripherally acting mu-opioid receptor antagonist that does not cross the blood-brain barrier, thus not interfering with analgesia.

Q4: I am observing paradoxical hyperactivity in mice. Is this normal?

A4: Yes, some opioid analgesics can cause excitement or increased locomotion in certain species, particularly mice.[1] This is a known species-specific effect. If the hyperactivity is excessive and causing distress, consider adjusting the dose or using a different analgesic.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inadequate Analgesia - Dose too low- Tolerance development- Perform a dose-response study to determine the optimal analgesic dose.- If tolerance is suspected after repeated administration, gradually increase the dose or consider a drug holiday.[2]
Severe Sedation - Dose too high- Interaction with other drugs- Reduce the dose of this compound.- Review all administered substances for potential synergistic sedative effects.
Opioid-Induced Hyperalgesia - Central sensitization- Lower the opioid dose.- Implement a multimodal analgesic approach with non-opioid drugs.[2]
Variable Drug Effects - Individual animal sensitivity- Health status of the animal- Ensure a homogenous study population in terms of age, weight, and health.- Account for individual variability in statistical analysis.[3][4]

Experimental Protocols

Protocol 1: Assessment of Respiratory Depression using Whole-Body Plethysmography
  • Acclimatization: Acclimate the animal (e.g., a rat) to the plethysmography chamber for 15-30 minutes daily for 3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (frequency, tidal volume) for 15 minutes.

  • Drug Administration: Administer this compound at the desired dose and route (e.g., subcutaneous).

  • Post-treatment Monitoring: Immediately return the animal to the chamber and continuously record respiratory parameters for at least 2 hours.

  • Data Analysis: Analyze the data to determine the time to onset, peak effect, and duration of any respiratory depression compared to baseline.

Protocol 2: Evaluation of a Multimodal Analgesia Strategy
  • Animal Groups: Divide animals into four groups: Vehicle control, this compound only, NSAID only (e.g., meloxicam), and this compound + NSAID.

  • Analgesia Testing: Use a validated pain model (e.g., hot plate test for thermal nociception).

  • Baseline Latency: Measure the baseline response latency for all animals before any drug administration.

  • Drug Administration: Administer the respective drugs to each group.

  • Post-treatment Latency: Measure the response latency at set time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: Compare the analgesic effect between groups to determine if the combination therapy provides a superior or equivalent effect at a lower opioid dose.

Signaling Pathways and Workflows

Opioid_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron Ca_channel Ca2+ Channel Vesicle Vesicle with Neurotransmitters Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release fusion & Ca_entry Ca2+ Entry Opioid_Receptor Mu-Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates G_Protein->Ca_channel inhibits AC Adenylyl Cyclase G_Protein->AC inhibits K_channel K+ Channel G_Protein->K_channel activates cAMP cAMP AC->cAMP produces K_efflux K+ Efflux Hyperpolarization Hyperpolarization (Reduced Excitability) Prodilidine Prodilidine Hydrochloride Prodilidine->Opioid_Receptor binds to

Caption: Mu-opioid receptor signaling pathway.

Experimental_Workflow start Start: Hypothesis (e.g., Co-administration reduces side effects) acclimatization Animal Acclimatization (3-5 days) start->acclimatization grouping Randomize into Groups (Control, Prodilidine, Co-admin) acclimatization->grouping baseline Baseline Measurements (e.g., Respiration, Nociception) grouping->baseline admin Drug Administration baseline->admin monitoring Post-administration Monitoring (Assess side effects & analgesia) admin->monitoring data_collection Data Collection at Pre-defined Timepoints monitoring->data_collection analysis Statistical Analysis data_collection->analysis end Conclusion analysis->end

Caption: Workflow for assessing mitigation strategies.

References

Technical Support Center: Synthesis and Purification of Prodilidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Prodilidine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of 1-Phenyl-2-(pyrrolidin-1-yl)ethanone (Mannich Base Intermediate)

Possible Cause Suggested Solution
Incomplete reaction- Ensure all reactants (acetophenone, paraformaldehyde, and pyrrolidine (B122466) hydrochloride) are added in the correct stoichiometric ratios. - Verify the catalytic amount of concentrated hydrochloric acid has been added. - Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal reaction temperature- Maintain a consistent reflux temperature (typically the boiling point of the solvent, e.g., ethanol).
Poor quality of reagents- Use fresh, high-purity starting materials. Paraformaldehyde can depolymerize over time.
Inefficient extraction of the product- Ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the amine for efficient extraction into the organic solvent. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to maximize recovery.

Problem 2: Presence of Impurities After Grignard Reaction

Impurity Identification Troubleshooting Steps
Unreacted 1-Phenyl-2-(pyrrolidin-1-yl)ethanoneCan be detected by TLC or HPLC, will have a different retention time than the desired tertiary alcohol.- Ensure the Grignard reagent (phenylmagnesium bromide) is freshly prepared and used in a slight excess. - Add the Mannich base solution to the Grignard reagent slowly to maintain control over the reaction.
Biphenyl (B1667301)Often observed as a white crystalline solid, can be detected by TLC/HPLC.- This is a common byproduct of Grignard reagent formation. Minimize its formation by using clean magnesium turnings and ensuring anhydrous conditions. - Biphenyl is generally less polar than the desired alcohol and can be separated by column chromatography.
Reduction product (1-phenyl-2-(pyrrolidin-1-yl)ethanol)Has a similar polarity to the desired product but will have a different mass in MS analysis.- This can occur if the Grignard reagent acts as a reducing agent. This is more common with sterically hindered ketones. While the Mannich base is not highly hindered, this can be a minor byproduct.

Problem 3: Incomplete Esterification

Issue Identification Solution
Presence of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanolCan be detected by TLC or HPLC as a more polar spot/peak compared to the final ester product.- Ensure the esterifying agent (e.g., propionyl chloride or propionic anhydride) is used in a slight excess. - Use a suitable base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl or carboxylic acid byproduct. - Allow for sufficient reaction time and monitor completion by TLC.

Problem 4: Broad or Tailing Peaks in HPLC Analysis

Possible Cause Suggested Solution
Interaction of the basic amine with acidic silica (B1680970) supportProdilidine is a tertiary amine and can interact with the silanol (B1196071) groups on a standard silica HPLC column, leading to poor peak shape.
Inappropriate mobile phase pHThe ionization state of Prodilidine will affect its retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Based on the synthetic route, the most probable impurities are:

  • From the Mannich Reaction: Unreacted acetophenone, and unreacted pyrrolidine.

  • From the Grignard Reaction: The starting material 1-phenyl-2-(pyrrolidin-1-yl)ethanone, and biphenyl, a common byproduct of Grignard reagent formation.

  • From the Esterification: The unreacted tertiary alcohol, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol.

Q2: What is the best method to purify crude this compound?

Several methods can be employed, and the choice depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is a common and effective method for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Flash chromatography using silica gel is effective for separating the desired product from less polar impurities like biphenyl and more polar impurities like the unreacted alcohol. For tertiary amines like Prodilidine, using an amine-functionalized silica gel or adding a small amount of a competing amine (e.g., triethylamine) to the eluent can prevent peak tailing and improve separation.[1]

  • Acid-Base Extraction: This technique can be used to separate the basic Prodilidine from non-basic impurities. By adjusting the pH of an aqueous solution, Prodilidine can be selectively partitioned between aqueous and organic layers.

Q3: How can I confirm the purity of my final this compound product?

Purity should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying purity and detecting impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-(pyrrolidin-1-yl)ethanone (Mannich Base)

  • In a round-bottom flask, combine acetophenone, paraformaldehyde (1.2 equivalents), and pyrrolidine hydrochloride (1.1 equivalents) in ethanol (B145695).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

  • Make the aqueous layer basic (pH > 10) with a sodium hydroxide (B78521) solution.

  • Extract the product with dichloromethane or ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base.

Protocol 2: Synthesis of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol

  • Prepare phenylmagnesium bromide by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether or THF.

  • In a separate flask, dissolve the crude 1-phenyl-2-(pyrrolidin-1-yl)ethanone in anhydrous diethyl ether or THF.

  • Slowly add the solution of the Mannich base to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of Prodilidine (Esterification)

  • Dissolve 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanol in dichloromethane.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add propionyl chloride or propionic anhydride (B1165640) (1.2 equivalents).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Conversion to this compound

  • Dissolve the crude Prodilidine base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Purity Enhancement of this compound using Different Purification Methods

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Key Impurities Removed
Recrystallization95.2%98.5%Starting materials, minor byproducts
Column Chromatography (Silica Gel)92.0%99.1%Biphenyl, unreacted alcohol
Column Chromatography (Amine-functionalized Silica)92.0%99.5%Biphenyl, unreacted alcohol (improved peak shape and resolution)
Acid-Base Extraction followed by Recrystallization90.5%97.8%Non-basic impurities (e.g., biphenyl)

Note: The data presented in this table is illustrative and actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.

Visualizations

Synthesis_Workflow A Mannich Reaction (Acetophenone, Paraformaldehyde, Pyrrolidine HCl) B 1-Phenyl-2-(pyrrolidin-1-yl)ethanone (Mannich Base) A->B C Grignard Reaction (Phenylmagnesium Bromide) B->C D 1,2-Diphenyl-2-(pyrrolidin-1-yl)ethanol C->D E Esterification (Propionyl Chloride) D->E F Prodilidine (Free Base) E->F G HCl Salt Formation F->G H This compound G->H Troubleshooting_Logic Start Crude Prodilidine HCl (Low Purity) Impurity_Analysis Identify Impurities (TLC, HPLC) Start->Impurity_Analysis Decision Major Impurity Type? Impurity_Analysis->Decision Non_Basic Non-Basic Impurities (e.g., Biphenyl) Decision->Non_Basic Non-basic Polar_Basic Polar Basic Impurities (e.g., Unreacted Alcohol) Decision->Polar_Basic Polar Starting_Materials Unreacted Starting Materials Decision->Starting_Materials Starting Materials Purification1 Acid-Base Extraction Non_Basic->Purification1 Purification2 Column Chromatography (Silica or Amine-Silica) Polar_Basic->Purification2 Purification3 Recrystallization Starting_Materials->Purification3 End High Purity Prodilidine HCl Purification1->End Purification2->End Purification3->End

References

Technical Support Center: Prodilidine Hydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of in vivo pharmacokinetic and detailed dose-response data for the opioid analgesic prodilidine (B15402847) hydrochloride.[1] Despite its synthesis in the 1950s and classification as a narcotic, detailed studies characterizing its absorption, distribution, metabolism, and excretion (ADME), as well as specific dose-response curves in various experimental models, are largely absent from published research.[1] The information provided below is based on general pharmacological principles for opioid analgesics and is intended to serve as a guide for researchers. The experimental protocols and data are hypothetical and should be adapted and validated for any new investigation into prodilidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are not observing a clear dose-dependent analgesic effect with this compound in our animal model. What could be the issue?

A1: Several factors could contribute to a lack of a clear dose-response relationship. Consider the following troubleshooting steps:

  • Dose Range: The selected dose range may be too narrow or not encompass the therapeutic window. It is advisable to conduct a pilot study with a wide range of doses (e.g., spanning several orders of magnitude) to identify an effective range.

  • Route of Administration: The bioavailability of this compound may vary significantly with the route of administration. Ensure the chosen route (e.g., intravenous, intraperitoneal, oral) is appropriate for the compound and the experimental model.

  • Metabolism and Pharmacokinetics: As an older compound, the metabolic profile of this compound is not well-documented.[1] Rapid metabolism could lead to low systemic exposure. Consider measuring plasma concentrations to correlate with the observed analgesic effect.

  • Animal Model: The chosen animal model of nociception (e.g., hot plate, tail-flick, writhing test) may not be sensitive to the analgesic effects of this specific compound. It may be beneficial to test in multiple models.

  • Drug Stability: Ensure the this compound solution is stable and properly formulated. Degradation of the compound can lead to inconsistent results.

Q2: We are observing high variability in the analgesic response between subjects at the same dose of this compound. How can we reduce this variability?

A2: High inter-individual variability is a common challenge in in vivo pharmacology. To mitigate this:

  • Subject Acclimatization: Ensure all animals are properly acclimatized to the laboratory environment and handling procedures to reduce stress-induced variability.

  • Standardized Procedures: Strictly standardize all experimental procedures, including the timing of drug administration, the method of nociceptive testing, and environmental conditions (e.g., lighting, temperature).

  • Subject Characteristics: Use animals of the same age, sex, and strain, as these factors can influence drug metabolism and response.

  • Outlier Analysis: Employ appropriate statistical methods to identify and handle outliers. However, this should be done with caution and a clear justification.

  • Increase Sample Size: A larger number of subjects per group can help to increase the statistical power and reduce the impact of individual variability.

Q3: At higher doses of this compound, we are seeing significant side effects that interfere with the analgesic assessment. What is the best approach to handle this?

A3: The appearance of side effects at higher doses defines the upper limit of the therapeutic window. Prodilidine is an opioid analgesic and may produce side effects common to this class, such as sedation, respiratory depression, or motor impairment.[2][3]

  • Dose-Response Curve for Side Effects: It is crucial to establish a separate dose-response curve for the observed side effects. This will help in determining the therapeutic index (the ratio between the toxic dose and the therapeutic dose).

  • Refine the Dose Range: Focus on a narrower dose range that maximizes the analgesic effect while minimizing side effects.

  • Alternative Models: Some behavioral tests for analgesia are less susceptible to motor-impairing side effects. Consider using a model that relies on a reflex endpoint (e.g., tail-flick) rather than complex coordinated behavior.

  • Observational Scoring: Implement a systematic observational scoring system to quantify the severity of side effects at each dose.

Hypothetical Dose-Response Data

The following table presents hypothetical data for the analgesic effect of this compound in a rodent hot plate test. This data is for illustrative purposes only and is not based on actual experimental results.

Dose (mg/kg, i.p.)NMean Response Latency (seconds)Standard Error of the Mean (SEM)% Maximum Possible Effect (%MPE)
Vehicle Control1012.50.80
11015.21.115.4
31020.81.547.4
101028.91.993.7
301030.02.2100.0
1001029.52.597.1

Note: %MPE is calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100. A cut-off time of 30 seconds is assumed.

Experimental Protocols

Protocol 1: Determination of Analgesic Efficacy using the Hot Plate Test

This protocol describes a general procedure for evaluating the dose-dependent analgesic effect of a compound like this compound.

  • Subjects: Male Sprague-Dawley rats (200-250 g). Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Drug Preparation: this compound is dissolved in sterile 0.9% saline. A range of doses is prepared.

  • Procedure: a. Animals are habituated to the testing room for at least 60 minutes before the experiment. b. Each rat is placed on the hot plate, and the baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-40 seconds) is used to prevent tissue damage. c. Animals are randomly assigned to treatment groups (vehicle control and various doses of this compound). d. The drug or vehicle is administered via the desired route (e.g., intraperitoneal injection). e. At a predetermined time post-injection (e.g., 30 minutes, based on expected peak effect), the response latency on the hot plate is measured again.

  • Data Analysis: a. The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE). b. A dose-response curve is generated by plotting the %MPE against the logarithm of the dose. c. Non-linear regression analysis is used to calculate the EC50 (the dose that produces 50% of the maximal effect).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Baseline Nociceptive Test A->B D Randomization & Dosing B->D C Drug Formulation C->D E Post-Dose Nociceptive Test D->E F Data Collection (%MPE) E->F G Dose-Response Curve Plotting F->G H EC50 Calculation G->H

Caption: Experimental workflow for dose-response curve generation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid Opioid Agonist (e.g., Prodilidine) receptor μ-Opioid Receptor (GPCR) opioid->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Opens ca_channel Ca2+ Channel g_protein->ca_channel Closes camp cAMP ac->camp Produces

Caption: Generalized μ-opioid receptor signaling pathway.

References

Addressing matrix effects in LC-MS/MS analysis of Prodilidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of the synthetic opioid analgesic, Prodilidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Prodilidine analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Prodilidine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2] For instance, phospholipids (B1166683) from plasma samples are a common cause of matrix-induced ion suppression in electrospray ionization (ESI).[3]

Q2: I am observing significant ion suppression for Prodilidine. What is the most likely cause?

A2: Significant ion suppression in the analysis of Prodilidine, particularly when using ESI, is often caused by co-eluting endogenous matrix components from biological samples, such as phospholipids, salts, and proteins.[3] The choice of sample preparation technique can greatly influence the extent of ion suppression. For example, simple protein precipitation may not adequately remove these interfering substances.[3]

Q3: How can I minimize matrix effects during my sample preparation for Prodilidine analysis?

A3: To minimize matrix effects, a more rigorous sample cleanup is recommended. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering components than Protein Precipitation (PPT).[4] The choice of method will depend on the specific matrix and the required sensitivity of the assay.[4][5]

Q4: What type of internal standard is best for the quantitative analysis of Prodilidine?

A4: A stable isotope-labeled (SIL) internal standard, such as Prodilidine-d5, is highly recommended for the quantitative analysis of Prodilidine. A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will be similarly affected by matrix effects, thus providing the most accurate correction for signal variations.[6]

Q5: Can the choice of ionization technique influence the severity of matrix effects?

A5: Yes, the ionization technique can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[7] If significant and persistent matrix effects are observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Prodilidine Co-eluting matrix components interfering with chromatography.Optimize the chromatographic gradient to better separate Prodilidine from interferences. Ensure the sample is fully reconstituted in a solvent compatible with the initial mobile phase.
Inconsistent Results Between Samples Variable matrix effects from sample to sample.Implement a more robust sample cleanup method like SPE or LLE. Ensure the consistent use of a suitable internal standard (ideally a SIL-IS) added early in the sample preparation process.
Low Recovery of Prodilidine Inefficient extraction during sample preparation.Optimize the pH of the sample and the choice of organic solvent for LLE. For SPE, ensure the correct sorbent type is used and that the wash and elution steps are optimized for Prodilidine.
High Signal-to-Noise but Poor Accuracy Non-specific binding or carryover.Use a wash solution in the autosampler that is strong enough to elute any residual Prodilidine. Check for and address any active sites in the LC flow path.
Sudden Drop in Signal Intensity Contamination of the MS ion source.Clean the ion source as per the manufacturer's instructions. A dirtier sample preparation method like PPT can lead to faster source contamination.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Prodilidine in Plasma
  • To 1.0 mL of plasma sample in a clean tube, add a specific volume of an internal standard solution (e.g., Prodilidine-d5).

  • Add 1.0 mL of an appropriate organic solvent (e.g., methyl t-butyl ether).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Prodilidine in Urine
  • Condition a C18 SPE cartridge by passing methanol (B129727) followed by water through it.[1]

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with water to remove any unbound, interfering substances.[1]

  • Elute Prodilidine from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.[1]

  • Evaporate the eluate to dryness.[1]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide representative data for the analysis of opioids, which can be used as a guideline for establishing a validated method for Prodilidine.

Table 1: Comparison of Sample Preparation Techniques for Opioid Analysis

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-105%50-80% (Ion Suppression)Fast and simpleHigh level of matrix effects[3]
Liquid-Liquid Extraction (LLE) 70-95%80-110%Good sample cleanup, cost-effectiveCan be labor-intensive, may require optimization of solvent and pH
Solid-Phase Extraction (SPE) 80-110%90-110%Excellent sample cleanup, high recoveryCan be more expensive and time-consuming than PPT and LLE

Table 2: Typical UPLC-MS/MS Parameters for Opioid Analysis

ParameterSetting
Column UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Table 3: Representative Method Validation Data for an Opioid Assay

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85-110%
Matrix Effect 85-115%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add Internal Standard (Prodilidine-d5) start->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction add_is->lle spe Solid-Phase Extraction add_is->spe evap Evaporate & Reconstitute ppt->evap lle->evap spe->evap inject Inject into UPLC evap->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect Data Processing & Quantification Data Processing & Quantification detect->Data Processing & Quantification

Caption: Experimental workflow for Prodilidine analysis.

G action_node action_node decision_node decision_node start Inconsistent/Inaccurate Results? check_is Internal Standard Response Consistent? start->check_is improve_cleanup Improve Sample Cleanup (SPE/LLE) check_is->improve_cleanup No check_chromatography Peak Shape & Retention Time OK? check_is->check_chromatography Yes optimize_lc Optimize LC Method (Gradient, Column) check_chromatography->optimize_lc No evaluate_matrix_effect Evaluate Matrix Effect Post-Column Infusion check_chromatography->evaluate_matrix_effect Yes matrix_effect_present Matrix Effect Confirmed evaluate_matrix_effect->matrix_effect_present Suppression/Enhancement Observed matrix_effect_present->improve_cleanup

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Prodilidine Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining dosages for Prodilidine hydrochloride in in vivo studies. Given the limited publicly available data on specific dosages, this guide focuses on the principles of dose-finding and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosages for this compound?

A1: There is a significant scarcity of publicly available, detailed in vivo pharmacokinetic and specific dosage data for this compound. Early studies suggest its analgesic efficacy is comparable to codeine. Therefore, researchers should plan to conduct initial dose-finding studies to determine the optimal dosage for their specific animal model and experimental endpoint.

Q2: What is the presumed mechanism of action for this compound?

A2: this compound is presumed to act as an opioid receptor agonist. Its analgesic effects are likely mediated through the activation of G-protein coupled opioid receptors, leading to a reduction in neuronal excitability and nociceptive signaling.

Q3: How should I design a dose-response study for this compound?

A3: A typical dose-response study involves administering a range of doses to different groups of animals and measuring the analgesic effect. It is advisable to start with a wide range of doses, logarithmically spaced, to identify a dose range that produces a measurable effect without toxicity. A minimum of 3-4 dose groups plus a vehicle control group is recommended.

Q4: What are common in vivo models to assess the analgesic efficacy of this compound?

A4: Common models for assessing centrally acting analgesics like this compound include the hot-plate test and the tail-flick test. These tests measure the animal's response latency to a thermal stimulus. The acetic acid-induced writhing test can also be used and is sensitive to both central and peripheral analgesics.

Troubleshooting Guides

Issue 1: High variability in analgesic response between animals.
  • Possible Cause: Inconsistent drug administration, stress-induced analgesia, or inherent biological variability.

  • Troubleshooting Steps:

    • Ensure precise and consistent administration techniques (e.g., injection volume, speed, and location).

    • Acclimatize animals to the experimental procedures and environment to reduce stress.

    • Increase the number of animals per group to improve statistical power.

    • Ensure the animal strain, age, and sex are consistent across all experimental groups.

Issue 2: No observable analgesic effect at tested doses.
  • Possible Cause: The administered doses are too low, poor drug absorption or rapid metabolism, or the chosen analgesic assay is not sensitive to the compound's effects.

  • Troubleshooting Steps:

    • Conduct a pilot study with a wider and higher range of doses.

    • Consider a different route of administration that may improve bioavailability.

    • Verify the sensitivity of your chosen assay with a known positive control (e.g., morphine).

    • Evaluate the time course of the drug's effect to ensure measurements are taken at peak activity.

Issue 3: Signs of toxicity or adverse effects in animals.
  • Possible Cause: The administered doses are too high.

  • Troubleshooting Steps:

    • Immediately lower the dose range in subsequent experiments.

    • Carefully observe animals for any signs of distress, and establish clear humane endpoints.

    • Conduct a preliminary dose-ranging study specifically to identify the maximum tolerated dose (MTD).

Data Presentation

Table 1: Example Dose-Response Study Design for this compound in a Mouse Hot-Plate Test

GroupTreatmentDose (mg/kg, i.p.)Number of AnimalsMeasurement Endpoint
1Vehicle (Saline)-8-10Latency to paw lick/jump (seconds)
2Prodilidine HCl18-10Latency to paw lick/jump (seconds)
3Prodilidine HCl108-10Latency to paw lick/jump (seconds)
4Prodilidine HCl508-10Latency to paw lick/jump (seconds)
5Morphine (Positive Control)108-10Latency to paw lick/jump (seconds)

Experimental Protocols

Protocol 1: Hot-Plate Test for Thermal Nociception

This method assesses the response to a thermal pain stimulus and is effective for centrally acting analgesics.[1]

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: a. Establish a baseline latency for each animal by placing it on the hot plate and recording the time to a nociceptive response (e.g., paw licking or jumping). b. Administer this compound or the vehicle control. c. At a predetermined time post-administration (e.g., 30 minutes), place the animal back on the hot plate and record the response latency. d. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Endpoint: An increase in the latency to respond compared to the baseline or vehicle-treated group indicates an analgesic effect. The effective dose at which 50% of the population shows a significant increase in latency (ED50) can be calculated.[1]

Protocol 2: Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to both central and peripheral analgesics.[1]

  • Procedure: a. Pre-treat animals with the test compound, a reference drug, or a vehicle. b. After a set absorption time (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching).[1] c. Immediately after the acetic acid injection, place the animal in an observation chamber and count the number of writhes over a specific period (e.g., 15-20 minutes).

  • Endpoint: A reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Mandatory Visualizations

Presumed_Signaling_Pathway_of_Prodilidine_Hydrochloride cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Prodilidine Prodilidine Opioid_Receptor Opioid Receptor (GPCR) Prodilidine->Opioid_Receptor Binds to G_Protein G-protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx Analgesia Analgesia K_efflux->Analgesia Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Neurotransmitter_Release->Analgesia

Caption: Presumed signaling pathway of this compound via opioid receptor activation.

Dose_Finding_Workflow cluster_decision Outcome Assessment start Start: Limited Prodilidine HCl Dosage Data lit_review Literature Review: Similar compounds (e.g., Codeine) start->lit_review dose_selection Select Initial Dose Range (Logarithmically spaced) lit_review->dose_selection pilot_study Pilot Study (Small n) To assess tolerability and efficacy range dose_selection->pilot_study definitive_study Definitive Dose-Response Study (e.g., Hot-Plate Test) pilot_study->definitive_study data_analysis Data Analysis: Calculate ED50 definitive_study->data_analysis no_effect No Effect or High Variability data_analysis->no_effect toxicity Toxicity Observed data_analysis->toxicity good_response Clear Dose-Response data_analysis->good_response troubleshoot Troubleshoot: - Adjust dose range - Check administration route - Refine assay protocol no_effect->troubleshoot toxicity->troubleshoot refine_dosage Refine Dosage for Further In Vivo Studies good_response->refine_dosage troubleshoot->dose_selection end End: Established Effective Dose Range refine_dosage->end

Caption: Experimental workflow for determining this compound in vivo dosage.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Prodilidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantitative analysis of Prodilidine hydrochloride, a synthetic opioid analgesic. The following sections detail experimental protocols and present comparative performance data to assist in selecting the most suitable analytical method for your research and quality control needs.

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds.[1][2] Its advantages include high resolution, sensitivity, and precise, reproducible results.[2] A specific validated method for this compound is not widely published; however, the following protocol, adapted from a validated method for the structurally similar compound Procyclidine, provides a strong foundation for method development and validation.[3]

Proposed HPLC Experimental Protocol

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[3]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., sodium acetate) adjusted to an appropriate pH.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 20 µL

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)[3]

  • Sodium acetate (B1210297) (analytical grade)[3]

  • Acetic acid (analytical grade)[3]

  • Water (HPLC grade)[3]

  • Methanol (HPLC grade)[3]

  • 0.45 µm syringe filters[3]

Standard Solution Preparation:

  • Prepare a stock solution by accurately weighing and dissolving the this compound reference standard in the mobile phase.[3]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[3]

Sample Preparation (from a pharmaceutical formulation):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder, equivalent to a target concentration of this compound, into a volumetric flask.[3]

  • Add a portion of the mobile phase and sonicate for approximately 15 minutes to ensure complete dissolution.[3]

  • Dilute to volume with the mobile phase and mix thoroughly.[3]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

HPLC Method Validation Workflow

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical data.[1][4] The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity (Calibration Curve) specificity->linearity range_node Range linearity->range_node accuracy Accuracy (% Recovery) range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Calibration Curve) precision->lod_loq robustness Robustness (Deliberate Variations) lod_loq->robustness system_suitability System Suitability (Prior to each run) robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: Workflow for the validation of an HPLC method.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the analysis of this compound and other opioids. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, particularly suitable for volatile and thermally stable compounds.[9] For some opioids, derivatization may be necessary to improve their volatility and thermal stability.[10]

Typical Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split.

  • Temperature Program: A temperature gradient to ensure separation of the analyte from other components.

  • MS Detection: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[11] This technique is particularly advantageous for analyzing complex biological matrices and for detecting low concentrations of analytes.[10][11]

Typical Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions: Similar to HPLC, but often with faster gradients and shorter columns.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for opioids.[11]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile.[12]

Typical Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV or PDA detector.

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A buffer solution at a specific pH to control the separation.

  • Separation Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Hydrodynamic or electrokinetic injection.

Performance Data Comparison

The following tables summarize typical performance characteristics for the analysis of opioids using the discussed analytical methods. The data is based on published literature for similar opioid compounds and serves as a general guide. Actual performance for this compound will require specific method validation.

Table 1: Linearity and Range

MethodTypical Linear RangeCorrelation Coefficient (r²)
HPLC-UV 1 - 100 µg/mL> 0.999
GC-MS 1 - 500 ng/mL[6]> 0.995
LC-MS/MS 0.1 - 500 ng/mL> 0.995
CE-UV 50 - 5000 ng/mL[5]> 0.999[5]

Table 2: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (% RSD)
HPLC-UV 98 - 102%< 2%
GC-MS 99 - 106%[6]< 5%[6]
LC-MS/MS 85 - 115%< 15%
CE-UV 94.8 - 100%[5]< 5%

Table 3: Sensitivity (Limit of Detection and Quantification)

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV ~0.1 - 0.5 µg/mL~0.5 - 2 µg/mL
GC-MS 0.1 - 0.5 ng/mL0.5 - 1 ng/mL[6]
LC-MS/MS 0.01 - 1 ng/mL0.05 - 5 ng/mL
CE-UV ~10 - 20 ng/mL~35 ng/mL[5]

Logical Relationship of Analytical Method Selection

The choice of an analytical method is a critical decision based on several factors. The following diagram illustrates the logical considerations for selecting an appropriate method for this compound analysis.

Method_Selection start Define Analytical Need sample_matrix Sample Matrix (e.g., Bulk Drug, Formulation, Biological Fluid) start->sample_matrix sensitivity_req Required Sensitivity (Trace vs. Assay) start->sensitivity_req instrument_avail Instrument Availability start->instrument_avail hplc HPLC-UV sample_matrix->hplc Simple lcmsms LC-MS/MS sample_matrix->lcmsms Complex sensitivity_req->hplc Moderate gcms GC-MS sensitivity_req->gcms High sensitivity_req->lcmsms Very High instrument_avail->hplc instrument_avail->gcms instrument_avail->lcmsms ce CE-UV instrument_avail->ce decision Select Method hplc->decision gcms->decision lcmsms->decision ce->decision

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Analgesic Potency of Prodilidine Hydrochloride and Meperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of prodilidine (B15402847) hydrochloride and meperidine, with a focus on their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation. The information on prodilidine is based on historical research, while data for meperidine is more contemporary.

Executive Summary

Prodilidine hydrochloride is a synthetic opioid analgesic with a reported efficacy similar to codeine, but with a lower potency.[1] In contrast, meperidine is a more potent synthetic opioid, although it is considered a second-line agent for the treatment of acute pain.[2] An indirect comparison suggests that meperidine is significantly more potent than prodilidine.

Data Presentation: Analgesic Potency

The following table summarizes the available quantitative data on the analgesic potency of this compound and meperidine.

CompoundTest MethodSpeciesRoute of AdministrationED₅₀Relative Potency (Oral Morphine = 1)Notes
This compound General Analgesic AssaysNot SpecifiedNot SpecifiedNot Available~0.03Efficacy reported to be similar to codeine, with 100mg of prodilidine being approximately equivalent to 3mg of oral morphine.[1][3]
Meperidine Radiant Heat Tail-FlickMouseSubcutaneous (s.c.)23 mg/kg[4]~0.1 to 0.12560-80 mg of parenteral meperidine is approximately equivalent to 10 mg of parenteral morphine.[5] Meperidine is about one-tenth as potent as morphine.

Mechanism of Action

Both prodilidine and meperidine are opioid receptor agonists. Their primary analgesic effects are mediated through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[3][6] Meperidine is known to act as an agonist at the μ-opioid receptor and may also have some activity at the κ-opioid receptor, which is thought to contribute to its anti-shivering effects.[6][7]

The binding of these opioids to their receptors initiates a signaling cascade that leads to a decrease in neuronal excitability and the inhibition of pain signal transmission.

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid Prodilidine or Meperidine Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor Binds to G_Protein Gi/Go Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Conversion inhibited Vesicle Neurotransmitter Vesicle (e.g., Substance P, Glutamate) Ca_Channel->Vesicle Influx blocked K_ion K⁺ K_Channel->K_ion Efflux Vesicle->Synaptic Cleft Release inhibited ATP ATP Ca_ion Ca²⁺ Postsynaptic_Receptor Neurotransmitter Receptor Synaptic Cleft->Postsynaptic_Receptor Reduced Neurotransmitter Hyperpolarization Hyperpolarization (Reduced Excitability) Postsynaptic_Receptor->Hyperpolarization

Caption: Opioid Receptor Signaling Pathway.

Experimental Protocols

Hot Plate Test

This method is used to assess the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.

    • The test compound (e.g., prodilidine or meperidine) or a reference analgesic is administered.

    • At predetermined time intervals post-administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time is implemented to prevent tissue damage.

  • Endpoint: A significant increase in the latency to the nociceptive response in the drug-treated group compared to a control group indicates analgesia. The dose that produces a 50% maximal effect (ED₅₀) can be calculated.

Acetic Acid Writhing Test

This is a chemical-induced pain model used to screen for analgesic activity.

  • Procedure:

    • The test compound is administered to the animals.

    • After a set absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a specific period (e.g., 10-20 minutes).

  • Endpoint: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia. The ED₅₀ can be determined as the dose that reduces the writhing response by 50%.[3]

cluster_workflow In Vivo Analgesic Efficacy Testing Workflow Animal_Acclimation Animal Acclimation Baseline Baseline Nociceptive Response Measurement Animal_Acclimation->Baseline Grouping Randomization into Control and Treatment Groups Baseline->Grouping Drug_Admin Drug Administration (Prodilidine, Meperidine, or Vehicle) Grouping->Drug_Admin Pain_Induction Induction of Nociceptive Stimulus (Thermal or Chemical) Drug_Admin->Pain_Induction Response_Measurement Measurement of Nociceptive Response Pain_Induction->Response_Measurement Data_Analysis Data Analysis (e.g., ED₅₀ Calculation) Response_Measurement->Data_Analysis

Caption: Generalized Experimental Workflow.

References

Comparative Analysis of Prodilidine and Prodine Receptor Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of opioid receptor affinity is paramount in the quest for safer and more effective analgesics. This guide provides a comparative analysis of two synthetic opioids, Prodilidine and prodine, focusing on their receptor affinity profiles. While quantitative data for prodine isomers is available, a significant gap exists in the published literature regarding the specific receptor binding affinities of Prodilidine.

Executive Summary

Data Presentation: Receptor Affinity

Quantitative receptor binding data for Prodilidine is not available in the reviewed scientific literature. The following table summarizes the available receptor binding affinity data for the isomers of prodine against the µ-opioid receptor.

CompoundReceptorKᵢ (nM)¹RadioligandTissue SourceReference
Alphaprodine µ-opioid10[³H]dihydromorphineRat brain homogenate[1]
Betaprodine (B10762733) µ-opioid2.5[³H]dihydromorphineRat brain homogenate[1]

¹Kᵢ (Inhibition Constant): Indicates the concentration of the competing ligand (prodine isomers) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

Experimental Protocols

The determination of opioid receptor affinity is primarily achieved through in vitro assays. The following are detailed methodologies for key experiments cited in the context of opioid receptor binding studies.

Radioligand Binding Assay (Competitive Inhibition)

This widely used method determines the binding affinity (Kᵢ) of an unlabeled compound (e.g., Prodilidine or prodine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for opioid receptors.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human µ-opioid receptor) or from brain tissue homogenates (e.g., rat brain).

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]dihydromorphine for µ-opioid receptors).

  • Test Compound: The unlabeled drug of interest (Prodilidine or prodine).

  • Assay Buffer: e.g., Tris-HCl buffer with cofactors like MgCl₂.

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cell membranes expressing the opioid receptor are prepared and their protein concentration is determined.

  • Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to reach binding equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding. It provides information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.

Objective: To determine the functional activity of a test compound at an opioid receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the opioid receptor.

  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

  • GDP: Guanosine diphosphate.

  • Test Compound: The opioid agonist to be tested.

  • Assay Buffer: Similar to the radioligand binding assay buffer.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Incubation: Receptor-containing membranes are incubated with GDP.

  • Agonist Stimulation: The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • G Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

  • Termination and Separation: The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are separated by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis:

    • A dose-response curve is generated by plotting the amount of [³⁵S]GTPγS binding against the concentration of the test compound.

    • The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are determined from this curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general signaling pathway for µ-opioid receptor activation and the workflow of a competitive radioligand binding assay.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gαi/o-Gβγ Heterotrimer Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (active) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Opioid_Agonist Opioid Agonist (e.g., Prodine) Opioid_Agonist->Opioid_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Contributes to

μ-Opioid Receptor G-protein Signaling Pathway

Radioligand_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Membranes with Opioid Receptors Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand ([L]) - Varying concentrations of  Test Compound (Prodilidine/Prodine) Prepare_Membranes->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Rapid Filtration to Separate Bound and Unbound Ligands Equilibrate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation Count->Analyze End End Analyze->End

Workflow for Competitive Radioligand Binding Assay

Conclusion

This guide provides a comparative overview of the receptor affinity of Prodilidine and prodine. While quantitative data for the µ-opioid receptor affinity of alphaprodine and betaprodine are available and presented, there is a notable absence of such data for Prodilidine in the current scientific literature. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding of the methodologies used to characterize these compounds and their mechanism of action. Further research is required to determine the specific receptor binding profile of Prodilidine to enable a direct and comprehensive comparison with prodine and other opioids. This information is critical for a complete understanding of its pharmacological profile and for guiding future drug development efforts.

References

A Comparative Guide to the Analgesic Efficacy of Prodilidine Hydrochloride and Alternatives in Chronic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the analgesic potential of Prodilidine (B15402847) hydrochloride against commonly used analgesics in established preclinical chronic pain models. Due to a lack of publicly available data on Prodilidine hydrochloride in chronic pain models, this document serves as a template for the types of experimental evidence required for its validation. The included data for comparator drugs—Codeine, Tramadol (B15222), and Pregabalin—offer a benchmark for assessing analgesic efficacy.

Overview of Analgesics

  • Codeine: A weak opioid analgesic, often used as a reference compound in preclinical pain studies.[3][4][5][6]

  • Tramadol: A centrally-acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[7][8][9]

  • Pregabalin: An anticonvulsant and gabapentinoid that is a first-line treatment for neuropathic pain.[10][11][12]

Comparative Efficacy in a Neuropathic Pain Model

Neuropathic pain is a common type of chronic pain resulting from nerve damage. The Chronic Constriction Injury (CCI) model in rodents is a widely accepted standard for inducing and studying this condition.

Experimental Protocol: Chronic Constriction Injury (CCI) Model
  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.

  • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals.

  • Post-Operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing commences 14 days post-surgery to allow for the development of neuropathic pain symptoms.

  • Drug Administration: Test compounds (this compound, Codeine, Tramadol, Pregabalin) or vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to filament application is determined.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded.

  • Data Analysis: Changes in paw withdrawal threshold and latency are compared between drug-treated and vehicle-treated groups.

Data Summary: Analgesic Effects in the CCI Model
AnalgesicDose Range (mg/kg)Route of AdministrationEfficacy in Mechanical Allodynia (Paw Withdrawal Threshold)Efficacy in Thermal Hyperalgesia (Paw Withdrawal Latency)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Codeine 10 - 30SubcutaneousMinimal alleviation of mechanical hypersensitivity.Data Not Available[4]
Tramadol 10OralSignificant antiallodynic effect.Data Not Available[7]
Pregabalin 3 - 30OralDose-dependent alleviation of allodynia.Dose-dependent alleviation of thermal hyperalgesia.[12]

Comparative Efficacy in an Inflammatory Pain Model

Chronic inflammatory pain is another prevalent type of chronic pain, often associated with conditions like arthritis. The Complete Freund's Adjuvant (CFA) model is a standard method for inducing a persistent inflammatory state.

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
  • Animal Model: Adult male Wistar rats (180-220g) are used.

  • Induction of Inflammation: A single intraplantar injection of 100 µL of CFA into the hind paw induces a localized and persistent inflammation.

  • Post-Injection Monitoring: The development of paw edema and pain behaviors are monitored over several days. Behavioral testing is typically performed 3-4 days post-CFA injection.

  • Drug Administration: Test compounds or vehicle are administered.

  • Behavioral Testing:

    • Mechanical Hyperalgesia: Assessed using a pressure application meter (e.g., Randall-Selitto test). The pressure (in grams) required to elicit a paw withdrawal is measured.

    • Thermal Hyperalgesia: Measured using a plantar test, as described for the CCI model.

  • Data Analysis: Paw withdrawal thresholds and latencies are compared between drug-treated and vehicle-treated animals.

Data Summary: Analgesic Effects in the CFA Model
AnalgesicDose Range (mg/kg)Route of AdministrationEfficacy in Mechanical Hyperalgesia (Paw Withdrawal Threshold)Efficacy in Thermal Hyperalgesia (Paw Withdrawal Latency)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Codeine Data Not Available in this specific model, but generally effective in inflammatory pain.[13]
Tramadol 10IntraperitonealSignificant anti-allodynic effects.Data Not Available[14]
Pregabalin 3 - 30OralEffective in reducing inflammatory injury-related pain.Effective in reducing inflammatory injury-related pain.[10]

Signaling Pathways and Experimental Workflows

Proposed Opioid Analgesic Signaling Pathway

The following diagram illustrates the general signaling pathway for opioid analgesics like this compound and Codeine.

opioid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid Opioid Analgesic (e.g., Prodilidine) Receptor μ-Opioid Receptor Opioid->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP cAMP AC->cAMP Reduces production of Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca_channel->Vesicle Prevents influx for neurotransmitter release Pain_Signal Pain Signal Transmission Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Hyperpolarization->Pain_Signal Inhibits

Caption: General signaling pathway of opioid analgesics.

Experimental Workflow for Preclinical Analgesic Validation

The diagram below outlines a typical workflow for validating the analgesic effect of a compound in a chronic pain model.

experimental_workflow cluster_setup Model Induction and Baseline cluster_treatment Treatment and Assessment cluster_analysis Data Analysis and Conclusion animal_model Select Animal Model (e.g., Rat, Mouse) pain_induction Induce Chronic Pain (e.g., CCI, CFA) animal_model->pain_induction baseline_testing Baseline Behavioral Testing (von Frey, Plantar Test) pain_induction->baseline_testing randomization Randomize Animals into Treatment Groups baseline_testing->randomization drug_admin Administer Test Compound (Prodilidine HCl, Comparators) or Vehicle randomization->drug_admin post_treatment_testing Post-Treatment Behavioral Testing drug_admin->post_treatment_testing data_analysis Statistical Analysis of Behavioral Data post_treatment_testing->data_analysis conclusion Draw Conclusions on Analgesic Efficacy data_analysis->conclusion

Caption: Workflow for preclinical chronic pain studies.

Conclusion and Future Directions

While this compound has been identified as an opioid analgesic, its efficacy and mechanism of action in chronic pain settings remain to be elucidated through rigorous preclinical studies. The experimental frameworks and comparative data presented in this guide offer a clear path for such an evaluation. Future research should focus on generating robust data for this compound in validated neuropathic and inflammatory pain models to ascertain its potential as a therapeutic agent for chronic pain management. Direct, head-to-head comparative studies with standard-of-care analgesics like Tramadol and Pregabalin will be crucial in determining its relative efficacy and therapeutic window.

References

Head-to-Head Comparison of Prodilidine Hydrochloride and Tramadol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of the analgesic compounds Prodilidine hydrochloride and tramadol (B15222), intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their respective pharmacological profiles.

Executive Summary

This document details the in vivo characteristics of this compound and tramadol, focusing on their analgesic efficacy, mechanism of action, pharmacokinetics, and adverse effect profiles. While extensive data is available for tramadol, a notable scarcity of modern in vivo research exists for this compound, limiting a direct quantitative comparison in some aspects. Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] this compound is a synthetic opioid analgesic, with historical data suggesting its efficacy is comparable to codeine.

Analgesic Efficacy

Tramadol has demonstrated dose-dependent antinociceptive effects in various rodent models.[3] Prodilidine's potency is reported to be similar to codeine, though significantly less than morphine.[4]

Table 1: In Vivo Analgesic Potency (ED₅₀) of Tramadol in Rodent Models

Animal ModelTestRoute of AdministrationTramadol ED₅₀ (mg/kg)Reference
MouseAbdominal Constrictioni.p.1.9[3]
MouseHot-Plate (48°C)s.c.21.4[3]
MouseHot-Plate (55°C)s.c.33.1[3]
MouseTail-Flicks.c.22.8[3]
RatAir-induced Abdominal Constrictionp.o.1.7[3]
RatHot-Plate (51°C)i.p.19.5[3]

Table 2: Comparative Analgesic Potency of this compound

CompoundRelative Potency (Oral Morphine = 1)NotesReference
Prodilidine ~0.03Efficacy reported to be similar to codeine.[4][4]
Morphine 1Gold standard for opioid analgesics.[4][4]
Codeine ~0.1Used for mild to moderate pain.[4][4]

Mechanism of Action

Tramadol exerts its analgesic effects through a dual mechanism:

  • Opioid System : Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists at the µ-opioid receptor.[1][2] The M1 metabolite is a significantly more potent µ-opioid receptor agonist than the parent compound.[1]

  • Monoaminergic System : Tramadol inhibits the reuptake of norepinephrine and serotonin, which enhances descending inhibitory pain pathways.[5][2][3]

This compound , as a synthetic opioid, is presumed to act primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).[4] This activation leads to a reduction in neuronal excitability and nociceptive signaling.[4] The specific receptor subtype affinities have not been extensively characterized in recent literature.

cluster_tramadol Tramadol's Dual Mechanism of Action tramadol Tramadol m1 O-desmethyltramadol (M1) tramadol->m1 Metabolism (CYP2D6) serotonin_transporter Serotonin Transporter (SERT) tramadol->serotonin_transporter Inhibits norepinephrine_transporter Norepinephrine Transporter (NET) tramadol->norepinephrine_transporter Inhibits mu_receptor µ-Opioid Receptor m1->mu_receptor Activates analgesia Analgesia mu_receptor->analgesia serotonin_transporter->analgesia Enhances descending inhibitory pathways norepinephrine_transporter->analgesia Enhances descending inhibitory pathways

Caption: Dual mechanism of action of tramadol.

cluster_prodilidine Presumed Mechanism of Prodilidine prodilidine Prodilidine opioid_receptor Opioid Receptor (Presumed µ) prodilidine->opioid_receptor Activates g_protein G-protein Coupling opioid_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel neuronal_excitability Decreased Neuronal Excitability adenylyl_cyclase->neuronal_excitability Leads to ion_channel->neuronal_excitability Leads to analgesia Analgesia neuronal_excitability->analgesia

Caption: Presumed signaling pathway for Prodilidine.

Pharmacokinetics

A significant disparity in available data exists for the pharmacokinetic profiles of these two compounds. Tramadol has been extensively studied, while in vivo pharmacokinetic data for this compound is scarce in publicly available literature.[6]

Table 3: Pharmacokinetic Parameters of Tramadol in Various Species

SpeciesDose (mg/kg) & RouteCₘₐₓ (ng/mL)Tₘₐₓ (hours)T½ (hours)Bioavailability (%)Reference
Human (adult)100 (oral)Racemic Tramadol: ~3002~6.3~75[7]
Human (adult)100 (oral)M1 Metabolite: Varies3~7.4-[7]
Loggerhead Sea Turtle5 (oral)373-20.35-[7]
Loggerhead Sea Turtle10 (oral)719-22.67-[7]
Rat10 (nasal)24210.17-504.8 (relative to oral)[8]
Rat10 (buccal)6827.85--183.4 (relative to oral)[8]
Mouse (frontal cortex)50 (i.p.)2110.37 (µg/L)0.52.72 (elimination)-[9]

This compound: There is a significant lack of published in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6] This knowledge gap prevents a quantitative comparison with tramadol.

Adverse Effects

Tramadol: Common adverse effects include dizziness, nausea, constipation, and headache.[10] In some cases, more severe effects such as seizures have been reported, particularly in individuals with a predisposition.[7] A retrospective cohort study found that compared to codeine, tramadol was associated with a higher risk of all-cause mortality, cardiovascular events, and fractures.[11] However, there was no significant difference in the risk of constipation, delirium, falls, opioid abuse/dependence, or sleep disorders.[11]

This compound: Historical reports suggest that Prodilidine has "little abuse potential".[4] However, a comprehensive in vivo adverse effect profile based on modern standards is not available.

Experimental Protocols

The evaluation of analgesic efficacy for both compounds would typically involve standardized in vivo models of nociception.

Generalized Workflow for In Vivo Analgesic Efficacy Testing:

start Animal Acclimatization baseline Baseline Nociceptive Response Measurement start->baseline grouping Randomization into Treatment Groups baseline->grouping administration Drug Administration (e.g., Prodilidine, Tramadol, Vehicle) grouping->administration testing Post-treatment Nociceptive Testing at Pre-determined Time Points administration->testing data Data Collection and Analysis (e.g., ED₅₀ calculation) testing->data end Endpoint data->end

References

Independent Verification of Prodilidine Hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the synthesis of Prodilidine hydrochloride, a potent opioid analgesic. It details the established synthetic pathway and explores alternative methodologies for producing related prodine analogues. The information is intended to assist researchers in evaluating and selecting appropriate synthetic strategies for their drug development programs.

Overview of this compound Synthesis

This compound (1,2-dimethyl-3-phenyl-3-pyrrolidinol propionate (B1217596) hydrochloride) is a synthetic opioid analgesic. The most commonly cited synthetic route involves a three-step process commencing with a Mannich reaction, followed by a Grignard reaction, and concluding with an esterification step.

Experimental Protocols

Primary Synthesis of this compound

This pathway involves the synthesis of a β-amino ketone intermediate, its conversion to a tertiary alcohol, and subsequent esterification.

Step 1: Mannich Reaction - Synthesis of 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one

  • Materials: Acetophenone, Paraformaldehyde, Pyrrolidine (B122466) hydrochloride, Ethanol (B145695), Hydrochloric acid.

  • Procedure: A mixture of acetophenone, paraformaldehyde, and pyrrolidine hydrochloride in ethanol is refluxed in the presence of a catalytic amount of hydrochloric acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the intermediate is isolated and purified.

Step 2: Grignard Reaction - Synthesis of 1-phenyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol

  • Materials: 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one, Magnesium turnings, Bromobenzene, Anhydrous diethyl ether or THF.

  • Procedure: A Grignard reagent is prepared from magnesium and bromobenzene. The β-amino ketone from Step 1 is then added dropwise to the Grignard reagent at a low temperature. The reaction is quenched, and the tertiary alcohol product is extracted and purified.

Step 3: Esterification - Synthesis of this compound

  • Materials: 1-phenyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)propan-1-ol, Propionic anhydride (B1165640), Pyridine (B92270) or triethylamine, Dichloromethane (B109758).

  • Procedure: The tertiary alcohol from Step 2 is dissolved in dichloromethane and reacted with propionic anhydride in the presence of a base like pyridine or triethylamine. The resulting ester, Prodilidine, is then converted to its hydrochloride salt.

Alternative Synthetic Approaches for Prodine Analogues

One notable alternative approach involves the reaction of a piperidone with an organolithium reagent, followed by esterification. For instance, the synthesis of allylprodine analogues has been achieved by reacting an appropriate piperidinone with m-anisyllithium, followed by esterification with propionyl chloride.

Comparative Analysis of Synthesis Methods

Due to the limited availability of published, side-by-side quantitative data, a direct comparative table of yields, purity, and reaction times for different this compound synthesis methods is not feasible at this time. However, the primary three-step synthesis is a well-established and robust method. The yields for each step are generally reported to be moderate to good, though they can be influenced by reaction scale and purification techniques.

Synthesis Step General Reactants General Conditions Reported Yield (Qualitative) Key Considerations
Mannich Reaction Ketone, Aldehyde, Secondary AmineReflux, Acid catalystModerate to GoodReaction time can vary; purification is crucial.
Grignard Reaction β-amino ketone, Grignard reagentAnhydrous conditions, Low temperatureGoodHighly sensitive to moisture and air.
Esterification Tertiary alcohol, Acylating agentBase catalystGood to HighPurification of the final product is necessary.

Mechanism of Action: Signaling Pathways

Prodilidine is classified as an opioid analgesic, and its primary mechanism of action is believed to be through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). Additionally, some literature suggests a potential involvement of the cholinergic system.

Opioid Receptor Signaling Pathway

The binding of an opioid agonist like Prodilidine to the μ-opioid receptor initiates a signaling cascade that leads to analgesia.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodilidine Prodilidine (Opioid Agonist) MOR μ-Opioid Receptor (GPCR) Prodilidine->MOR Binds to G_protein G-protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ion_Channels K+ Channel Activation Ca2+ Channel Inhibition G_protein->Ion_Channels βγ subunit modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Opioid receptor activation by Prodilidine.

Potential Cholinergic System Interaction

Some sources suggest that Prodilidine may also interact with the cholinergic system. Cholinergic drugs can act directly on acetylcholine (B1216132) receptors or indirectly by inhibiting the enzyme acetylcholinesterase.

Cholinergic_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Potential Prodilidine Action ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Prodilidine_chol Prodilidine Prodilidine_chol->AChR Direct Agonist? Prodilidine_chol->AChE Inhibitor?

Caption: Potential interaction with the cholinergic system.

Experimental Workflow for Synthesis Verification

To independently verify the synthesis of this compound, a structured experimental workflow is recommended.

Synthesis_Workflow Start Start: Reagent Preparation Mannich Step 1: Mannich Reaction Start->Mannich TLC1 TLC Monitoring Mannich->TLC1 Purification1 Purification of Intermediate 1 TLC1->Purification1 Reaction Complete Grignard Step 2: Grignard Reaction Purification1->Grignard TLC2 TLC Monitoring Grignard->TLC2 Purification2 Purification of Intermediate 2 TLC2->Purification2 Reaction Complete Esterification Step 3: Esterification Purification2->Esterification TLC3 TLC Monitoring Esterification->TLC3 Purification3 Purification of Prodilidine HCl TLC3->Purification3 Reaction Complete Analysis Characterization (NMR, MS, etc.) Purification3->Analysis End End: Pure Prodilidine HCl Analysis->End

Caption: Experimental workflow for Prodilidine HCl synthesis.

Assessing the Abuse Potential of Prodilidine Hydrochloride in Comparison to Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the abuse potential of Prodilidine hydrochloride against commonly known opioids: morphine, oxycodone, fentanyl, and buprenorphine. The assessment is based on available data from human and preclinical studies, focusing on receptor binding affinity, reinforcing effects, and withdrawal profiles. Due to the historical context of this compound's development, modern preclinical abuse liability data are limited. The primary source of quantitative information for this compound is a 1964 human study by Fraser, which evaluated its addictiveness.

Quantitative Comparison of Abuse Potential Parameters

The following table summarizes key data points relevant to the abuse potential of this compound and comparator opioids. It is important to note the differing methodologies and species used across studies, which may influence direct comparisons.

ParameterThis compoundMorphineOxycodoneFentanylBuprenorphine
Receptor Binding Affinity (Ki, nM) at Mu-Opioid Receptor Data not available1.17 - 1.2[1]~25.871.35[2]0.2[3][4]
Subjective "Liking" Score (Human) Similar to placebo at oral doses up to 800 mg. At 1200 mg, "liking" scores were lower than 60 mg of morphine.Dose-dependent increases in "liking" scores.Dose-dependent increases in "liking" scores.Dose-dependent increases in "liking" scores.Lower "liking" scores compared to full agonists like morphine and heroin.
Reinforcing Effects (Animal Self-Administration) Data not availableReadily self-administered in rats.[5][6][7]Readily self-administered in rats.Readily self-administered in rats.Limited self-administration, often exhibiting a bell-shaped dose-response curve.
Physical Dependence (Human) Mild to no withdrawal symptoms after abrupt cessation following chronic administration of 1500-2000 mg/day.Produces a well-characterized, often severe, withdrawal syndrome.Produces a significant withdrawal syndrome.Produces a rapid and severe withdrawal syndrome.Produces a milder, but more prolonged, withdrawal syndrome compared to full agonists.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of abuse potential are provided below.

Conditioned Place Preference (CPP)

The Conditioned Place Preference (CPP) paradigm is a preclinical behavioral model used to evaluate the rewarding or aversive properties of a drug.

Apparatus: A typical CPP apparatus consists of a three-chamber box. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall colors, patterns, and floor textures). A smaller, neutral center compartment connects the two outer chambers.

Procedure:

  • Habituation (Pre-conditioning): Initially, animals are allowed to freely explore all three chambers to establish any baseline preference for one of the outer chambers. The time spent in each chamber is recorded.

  • Conditioning: This phase consists of several days of conditioning sessions. On alternating days, animals receive an injection of the test drug (e.g., an opioid) and are immediately confined to one of the outer chambers for a set period (e.g., 30-60 minutes). On the other days, they receive a vehicle injection (e.g., saline) and are confined to the opposite chamber. The drug-paired chamber is typically counterbalanced across subjects.

  • Post-conditioning (Test): After the conditioning phase, the animal is placed in the neutral center compartment with free access to both outer chambers, and the time spent in each chamber is recorded. An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase is indicative of a conditioned place preference, suggesting the drug has rewarding properties.

Intravenous Self-Administration

The intravenous (IV) self-administration paradigm is a preclinical model that directly measures the reinforcing effects of a drug, which is a key predictor of its abuse potential.[2]

Apparatus: Animals, typically rats or mice, are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein. The catheter is connected to a syringe pump via a tether system that allows the animal to move freely within an operant chamber. The chamber is equipped with two levers or nose-poke holes.

Procedure:

  • Acquisition: Animals are placed in the operant chamber where a response on the "active" lever or nose-poke results in the delivery of a small infusion of the drug. Responses on the "inactive" lever have no consequence. The number of infusions earned is recorded. Training continues until a stable pattern of responding is established.

  • Dose-Response Evaluation: Once responding is stable, the dose of the drug delivered per infusion can be varied to determine the dose-response relationship for self-administration.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule of reinforcement is often used. In this paradigm, the number of responses required to receive a single infusion increases with each successive infusion. The "breakpoint," or the highest number of responses an animal will make for a single infusion, is used as a measure of the drug's reinforcing efficacy.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Opioid analgesics primarily exert their effects by binding to and activating G-protein coupled opioid receptors, most notably the mu-opioid receptor (MOR). This activation initiates a cascade of intracellular signaling events that ultimately lead to the drug's analgesic and rewarding effects.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binding G_Protein Gαi/o G-protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Efflux Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neuronal_Activity ↓ Neuronal Excitability K_Channel->Neuronal_Activity Ca_Channel->Neuronal_Activity Analgesia_Reward Analgesia & Reward Neuronal_Activity->Analgesia_Reward

Caption: Generalized opioid receptor signaling cascade.

Experimental Workflow for Abuse Potential Assessment

The assessment of a new chemical entity's abuse potential typically follows a structured workflow, integrating in vitro and in vivo studies to build a comprehensive profile of its rewarding and dependence-producing properties.

Abuse_Potential_Workflow Start Start Receptor_Binding In Vitro Receptor Binding Assays (e.g., Ki determination) Start->Receptor_Binding Functional_Assays In Vitro Functional Assays (e.g., GTPγS) Receptor_Binding->Functional_Assays CPP Conditioned Place Preference (CPP) Functional_Assays->CPP Preclinical In Vivo Self_Admin Intravenous Self-Administration CPP->Self_Admin Drug_Discrim Drug Discrimination Self_Admin->Drug_Discrim Physical_Dependence Physical Dependence & Withdrawal Assessment Drug_Discrim->Physical_Dependence Data_Integration Data Integration & Abuse Potential Profile Physical_Dependence->Data_Integration End End Data_Integration->End

Caption: Typical workflow for preclinical abuse potential assessment.

Summary of Findings

Based on the available evidence, this compound demonstrates a significantly lower abuse potential compared to morphine, oxycodone, and fentanyl. The historical human data for this compound indicates a lack of significant "liking" and minimal to no physical dependence, placing it in a lower-risk category, potentially comparable to or less than codeine. However, the absence of modern preclinical data, such as receptor binding affinities and self-administration studies, necessitates a cautious interpretation.

In contrast, morphine, oxycodone, and fentanyl exhibit high binding affinity to the mu-opioid receptor, are readily self-administered by animals, and produce significant physical dependence and withdrawal syndromes in humans. Buprenorphine, a partial agonist, presents a more complex profile with high receptor affinity but a ceiling effect on its rewarding properties and a less severe, though prolonged, withdrawal syndrome.

This comparative guide highlights the importance of a multifaceted approach to assessing abuse potential, integrating data from various experimental paradigms. For a more definitive assessment of this compound's abuse liability relative to modern opioids, further studies employing current standard preclinical models would be necessary.

References

Safety Operating Guide

Proper Disposal of Prodilidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for prodilidine (B15402847) hydrochloride, a potent opioid analgesic. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety, regulatory compliance, and environmental protection. Due to its classification as a potent synthetic opioid and likely a controlled substance, all waste containing prodilidine hydrochloride must be treated as hazardous pharmaceutical waste.

I. Regulatory Framework

Disposal of this compound is governed by multiple federal agencies, including the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Key regulations include the DEA's "non-retrievable" standard for the destruction of controlled substances and the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[1][2][3][4][5][6] It is imperative to consult and comply with all applicable federal, state, and local regulations, as state-level requirements may be more stringent.[2][5]

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk during handling and disposal. The following table summarizes recommended PPE based on the risk level of the laboratory procedure involving this compound.

Risk LevelTask ExampleRecommended Personal Protective Equipment
Low Handling of sealed containers, visual inspection.- Hand Protection: Single pair of nitrile gloves.- Eye Protection: Safety glasses.- Protective Clothing: Standard laboratory coat.[7]
Moderate Preparation of dilute solutions, weighing small quantities (<1g) in a ventilated balance enclosure or fume hood.- Hand Protection: Double pair of nitrile gloves.- Eye/Face Protection: Safety glasses with side shields or safety goggles.- Respiratory Protection: N95, N100, R100, or P100 disposable filtering facepiece respirator.- Protective Clothing: Laboratory coat, disposable sleeve covers.[7]
High Procedures with a high risk of aerosol generation, handling of large quantities.- Hand Protection: Double pair of nitrile gloves.- Eye/Face Protection: Full-face shield and safety goggles.- Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with appropriate cartridges.- Protective Clothing: Disposable gown with tight-fitting cuffs, shoe covers.

Note: This guidance is based on general safety protocols for potent synthetic opioids in the absence of a specific Safety Data Sheet (SDS) for Prodilidine. A substance-specific risk assessment is mandatory before handling.[7]

III. Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and associated waste.

Step 1: Segregation of Waste

  • Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[7]

  • This includes, but is not limited to:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipettes, beakers).

    • Contaminated PPE (e.g., gloves, gowns, masks).[7]

    • Spill cleanup materials.[7]

Step 2: Containment and Labeling

  • Place all this compound waste into designated, leak-proof, and clearly labeled hazardous waste containers.[4][7]

  • For solid waste, double-bagging is recommended.[7]

  • Use black containers for hazardous pharmaceutical waste, as is common practice.[4]

  • The label should clearly state "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."

Step 3: On-Site Destruction (if applicable and permitted)

  • For DEA-controlled substances, on-site destruction must render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance.[2][3][5][6]

  • Methods like chemical digestion may be permissible if they meet the "non-retrievable" standard.[2]

  • Crucially, two authorized employees must personally handle and witness the entire destruction process and document it on a destruction log. [5] This log must be maintained for at least two years.[5]

  • Do not dispose of this compound down the drain or in regular trash. [7][8]

Step 4: Off-Site Disposal

  • Engage a licensed hazardous waste disposal company that is permitted to handle and transport hazardous pharmaceutical and controlled substance waste.

  • Ensure the waste is transported to a RCRA-permitted treatment and disposal facility.[1]

  • The preferred and most effective method for the complete destruction of potent pharmaceutical compounds is incineration at a licensed facility.[4][7]

Step 5: Documentation

  • Maintain meticulous records of all disposed this compound waste.[7]

  • Documentation should include:

    • Substance name and quantity.

    • Date of disposal.

    • Method of disposal.

    • Signatures of personnel involved and witnesses (for on-site destruction).

    • Copies of all shipping manifests and certificates of destruction from the disposal vendor.

IV. Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

  • For minor spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, spill pillow).[7]

    • Working from the outside in, clean the area with a decontaminating solution (e.g., 10% bleach solution), followed by a water rinse.[7]

    • Collect all cleanup materials in a sealed, labeled container for disposal as hazardous waste.[7]

  • For major spills:

    • Evacuate the area immediately.[7]

    • Alert others and prevent entry into the contaminated area.[7]

    • Contact your institution's designated emergency response personnel.[7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Disposal Path Selection cluster_3 Step 3a: On-Site Destruction cluster_4 Step 3b: Off-Site Disposal cluster_5 Completion A Identify Waste (Unused drug, contaminated PPE, labware) B Segregate from other waste streams A->B C Place in labeled, leak-proof hazardous waste container B->C D Is on-site destruction permissible and feasible? C->D E Render 'non-retrievable' per DEA rules (e.g., chemical digestion) D->E Yes H Arrange for pickup by licensed hazardous waste vendor D->H No F Witnessed by two authorized personnel E->F G Document on destruction log F->G K Disposal Complete G->K I Transport to RCRA-permitted facility for incineration H->I J Obtain and file Certificate of Destruction I->J J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Prodilidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Prodilidine hydrochloride is an opioid analgesic. As with any potent pharmaceutical compound, it should be handled with extreme care to prevent exposure. The primary routes of laboratory exposure are inhalation of airborne particles, dermal contact, and accidental ingestion.[1]

Quantitative Data Summary

No specific occupational exposure limits (OELs) or LD50 toxicity data for this compound were identified in the available literature. Therefore, it should be handled as a highly potent compound with the potential for significant health effects upon exposure.[1] The following table summarizes its known physical and chemical properties.

PropertyValueSource
Chemical Formula C₁₅H₂₂ClNO₂MedKoo Biosciences[2]
Molecular Weight 283.80 g/mol MedKoo Biosciences[2]
Appearance Solid powderMedKoo Biosciences[2]
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.MedKoo Biosciences[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and should be determined based on a risk assessment of the specific procedures being performed.[1]

Risk LevelActivitiesRecommended PPE
Low Handling of sealed containers, visual inspection.- Hand Protection: Single pair of nitrile gloves.- Eye Protection: Safety glasses.- Protective Clothing: Standard laboratory coat.
Moderate Preparation of dilute solutions, weighing small quantities (<1g) in a ventilated balance enclosure or fume hood.- Hand Protection: Double pair of nitrile gloves.- Eye/Face Protection: Safety glasses with side shields or safety goggles.- Respiratory Protection: N95, N100, R100, or P100 disposable filtering facepiece respirator.- Protective Clothing: Laboratory coat, disposable sleeve covers.
High Handling of powders outside of a containment device, procedures with a high likelihood of generating aerosols or dust.- Hand Protection: Double pair of nitrile gloves.- Eye/Face Protection: Full-face shield and safety goggles.- Respiratory Protection: Powered Air-Purifying Respirator (PAPR) or a supplied-air respirator.- Protective Clothing: Disposable gown or coveralls, shoe covers.

Operational Plan: Step-by-Step Handling Procedures

  • Pre-Work Checklist & Designated Area:

    • Before handling this compound, ensure a designated area for potent compound handling is clearly marked.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that an opioid overdose reversal agent, such as naloxone, is readily available and that personnel are trained in its administration.[1]

    • Never work alone when handling potent opioids.[1]

  • Preparation and Weighing:

    • Whenever possible, handle this compound in solution form to minimize the risk of aerosolization.

    • For weighing powders, use a ventilated balance enclosure or a chemical fume hood.

    • Use disposable equipment (e.g., weigh boats, spatulas) where feasible to simplify disposal.

  • Experimental Procedures:

    • Conduct all manipulations that could generate dust or aerosols within a certified chemical fume hood or other appropriate containment device.[1]

    • Keep containers of this compound tightly sealed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Post-Procedure Decontamination:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory. Do not use alcohol-based hand sanitizers as they may enhance the absorption of some chemicals.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with all applicable federal, state, and local regulations.[1]

  • Waste Segregation:

    • Keep this compound waste separate from other laboratory waste streams.[1] This includes contaminated PPE, spill cleanup materials, and residual drug.

  • Waste Containment:

    • Collect all solid waste in clearly labeled, sealed, and puncture-resistant containers.

    • Collect liquid waste in compatible, sealed, and clearly labeled containers.

  • Disposal Method:

    • Incineration is the preferred method for the complete destruction of potent pharmaceutical compounds.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Documentation:

    • Maintain accurate records of all disposed waste, including quantities and dates of disposal.[1]

Emergency Spill Protocol

In the event of a spill, the primary objectives are to prevent further spread and to decontaminate the area safely.

Spill_Response_Workflow cluster_assessment Immediate Actions cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Occurs Assess_Spill Assess Spill Size (Minor vs. Major) Spill->Assess_Spill Alert_Personnel Alert Personnel in Immediate Area Assess_Spill->Alert_Personnel Minor Evacuate Evacuate Immediate Area Assess_Spill->Evacuate Major Don_PPE Don Appropriate PPE (Double Gloves, Respirator, Goggles, Lab Coat) Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Clean_Area Clean Spill Area (Working from outside in) Contain_Spill->Clean_Area Decontaminate Decontaminate Area and Equipment Clean_Area->Decontaminate Dispose_Waste Dispose of all materials as hazardous waste Decontaminate->Dispose_Waste Prevent_Entry Prevent Entry to Contaminated Area Evacuate->Prevent_Entry Contact_EHS Contact Institutional Emergency Response Personnel (e.g., EHS) Prevent_Entry->Contact_EHS

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.